molecular formula C21H28Cl2N4O B560190 DDP-38003 dihydrochloride

DDP-38003 dihydrochloride

货号: B560190
分子量: 423.4 g/mol
InChI 键: HFSFENIQYFFMGC-HUQPAIQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DDP-38003 dihydrochloride is a potent, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC₅₀ of 84 nM.

属性

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFENIQYFFMGC-HUQPAIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DDP-38003 Dihydrochloride: A Technical Guide to its Mechanism of Action as a KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of histone lysine-specific demethylase 1A (KDM1A), also known as lysine-specific demethylase 1 (LSD1).[1][2][3][4] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5][6][7] Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[5][6][8] DDP-38003 has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies, positioning it as a promising therapeutic candidate.[1][2][9][10] This technical guide provides an in-depth overview of the mechanism of action of DDP-38003, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of KDM1A/LSD1

The primary mechanism of action of DDP-38003 is the direct inhibition of the enzymatic activity of KDM1A/LSD1.[1][2][4] By binding to KDM1A, DDP-38003 prevents the demethylation of its histone substrates, specifically mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[5][6][7] This leads to an accumulation of these methylation marks on histone tails, which in turn alters chromatin structure and gene expression.

The functional consequences of KDM1A inhibition by DDP-38003 in cancer cells, particularly in the context of AML, include:

  • Induction of Cellular Differentiation: By preventing the removal of methyl groups from H3K4, which is generally associated with active gene transcription, DDP-38003 promotes the expression of genes that drive myeloid differentiation.[5][10] This is evidenced by the increased expression of myeloid differentiation markers such as CD86 in AML cell lines treated with DDP-38003.[5][10]

  • Inhibition of Clonogenic Potential: DDP-38003 has been shown to significantly reduce the colony-forming ability of human leukemia cell lines, indicating its ability to suppress the self-renewal capacity of cancer cells.[1][2][10]

  • In Vivo Anti-Tumor Efficacy: In preclinical mouse models of leukemia, oral administration of DDP-38003 has demonstrated a dose-dependent increase in survival.[1][2][11]

The following diagram illustrates the signaling pathway affected by DDP-38003.

DDP38003_Mechanism_of_Action cluster_nucleus Cell Nucleus DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A Inhibits HistoneH3 Histone H3 (H3K4me1/2, H3K9me1/2) KDM1A->HistoneH3 Demethylates Demethylated_HistoneH3 Demethylated Histone H3 (H3K4, H3K9) HistoneH3->Demethylated_HistoneH3 Altered_Gene_Expression Altered Gene Expression (e.g., increased differentiation genes) Demethylated_HistoneH3->Altered_Gene_Expression Leads to altered transcription Cellular_Effects Cellular Effects: - Differentiation ↑ - Proliferation ↓ - Apoptosis ↑ Altered_Gene_Expression->Cellular_Effects

Figure 1: Signaling pathway of DDP-38003 action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 (nM)Cell LineReference
KDM1A/LSD1Biochemical Assay84-[1][2][4]
Colony FormationCellular Assay-THP-1 (Human Leukemia)[1][2][10]
CD86 ExpressionCellular Assay (Flow Cytometry)-THP-1 (Human Leukemia)[10]

Table 2: In Vivo Efficacy in a Murine Leukemia Model

Dose (mg/kg)Administration RouteDosing ScheduleIncrease in SurvivalReference
11.25Oral3 days/week for 3 weeks35%[1][2][11]
22.50Oral3 days/week for 3 weeks62%[1][2][11]

Table 3: Pharmacokinetic Properties

ParameterValueSpeciesReference
Half-life (t1/2)8 hoursMouse[1][2][11]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of DDP-38003.

KDM1A/LSD1 Inhibition Assay (Biochemical)

This assay quantifies the ability of DDP-38003 to inhibit the enzymatic activity of purified KDM1A. A common method is a horseradish peroxidase-coupled assay.

  • Principle: KDM1A-mediated demethylation produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.

  • Protocol Outline:

    • Recombinant human KDM1A/LSD1 enzyme is incubated with a methylated histone H3 peptide substrate (e.g., H3K4me2).

    • DDP-38003 at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.

    • HRP and a fluorogenic substrate are added.

    • Fluorescence is measured using a microplate reader (excitation/emission ~530/590 nm).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for the KDM1A/LSD1 biochemical inhibition assay.

KDM1A_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KDM1A/LSD1 Enzyme - H3 Peptide Substrate - DDP-38003 Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and DDP-38003 Prepare_Reagents->Incubate Add_Detection_Reagents Add HRP and Fluorogenic Substrate Incubate->Add_Detection_Reagents Measure_Fluorescence Measure Fluorescence Add_Detection_Reagents->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: KDM1A biochemical inhibition assay workflow.
Colony Formation Assay (Cellular)

This assay assesses the effect of DDP-38003 on the clonogenic potential of cancer cells.

  • Principle: Single cells are plated in a semi-solid medium and allowed to proliferate. The number of colonies formed represents the self-renewal and proliferative capacity of the cells.

  • Protocol Outline:

    • Human leukemia cells (e.g., THP-1) are harvested and counted.

    • Cells are resuspended in a semi-solid medium (e.g., MethoCult™) containing various concentrations of DDP-38003 or vehicle control.

    • The cell suspension is plated in culture dishes.

    • Plates are incubated for 10-14 days to allow for colony formation.

    • Colonies are stained (e.g., with crystal violet) and counted.

    • The percentage of colony formation inhibition is calculated relative to the vehicle control.

Myeloid Differentiation Assay (Flow Cytometry)

This assay measures the induction of cell surface markers associated with myeloid differentiation.

  • Principle: DDP-38003-induced differentiation of leukemia cells is quantified by measuring the expression of cell surface markers, such as CD86, using fluorescently labeled antibodies and flow cytometry.

  • Protocol Outline:

    • THP-1 cells are cultured in the presence of DDP-38003 or vehicle control for a specified period (e.g., 48-72 hours).

    • Cells are harvested and washed.

    • Cells are incubated with a fluorescently conjugated anti-CD86 antibody.

    • The percentage of CD86-positive cells and the mean fluorescence intensity are determined using a flow cytometer.

In Vivo Efficacy Study (Murine Leukemia Model)

This study evaluates the anti-tumor activity of DDP-38003 in a living organism.

  • Principle: An aggressive leukemia is established in mice, and the effect of DDP-38003 treatment on survival is monitored.

  • Protocol Outline:

    • Immunocompromised mice are inoculated with murine or human leukemia cells.

    • Once the leukemia is established (e.g., detectable blast cells in peripheral blood), treatment is initiated.

    • DDP-38003 is administered orally at different doses according to a specific schedule.

    • A control group receives the vehicle.

    • The survival of the mice in each group is monitored daily.

    • Kaplan-Meier survival curves are generated to compare the survival rates between the treatment and control groups.

Conclusion

This compound is a potent and orally active inhibitor of KDM1A/LSD1 with a clear mechanism of action that involves the modulation of histone methylation, leading to the induction of differentiation and inhibition of proliferation in cancer cells. The robust preclinical data, including in vitro potency and in vivo efficacy, support its continued development as a potential therapeutic agent for the treatment of hematological malignancies and potentially other cancers characterized by KDM1A overexpression. Further investigation into its clinical safety and efficacy is warranted.

References

The Function of DDP-38003 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. KDM1A is a critical epigenetic regulator involved in gene transcription and cell differentiation. Its overexpression is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). DDP-38003 exerts its anti-neoplastic effects by inhibiting the demethylase activity of KDM1A, leading to the reactivation of silenced tumor suppressor genes, induction of differentiation, and a reduction in the clonogenic potential of cancer cells. This guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of this compound.

Introduction to KDM1A/LSD1 in Oncology

Lysine-Specific Demethylase 1A (KDM1A/LSD1) is a key enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2] By removing these methyl groups, KDM1A, often as part of larger transcriptional repressor complexes like CoREST and NuRD, contributes to transcriptional repression.[1] KDM1A can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional activator in certain contexts.[1][2]

In hematological malignancies such as acute myeloid leukemia (AML), KDM1A is frequently overexpressed and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and promoting proliferation.[1][3] It achieves this, in part, through its interaction with transcription factors like GFI1 (Growth Factor Independent 1), which is essential for hematopoietic differentiation.[3] The inhibition of KDM1A has therefore emerged as a promising therapeutic strategy for AML and other cancers.

This compound: A Potent KDM1A/LSD1 Inhibitor

DDP-38003 is a novel inhibitor of KDM1A with potent enzymatic and cellular activity.[4] It has demonstrated significant anti-tumor effects in preclinical models of AML.

Biochemical and In Vitro Activity

DDP-38003 is a highly potent inhibitor of KDM1A's demethylase activity. Its in vitro efficacy has been demonstrated through various cellular assays.

ParameterValueCell LineReference
IC50 84 nM-[4]
Colony Formation InhibitionTHP-1[4]
Cell Differentiation InductionTHP-1[4]

Table 1: In Vitro Activity of DDP-38003

In Vivo Efficacy

Oral administration of DDP-38003 has shown significant efficacy in a murine model of acute promyelocytic leukemia (APL), a subtype of AML.

Animal ModelTreatment Dose (mg/kg)OutcomeReference
Murine APL11.2535% increase in survival rate[4]
Murine APL22.5062% increase in survival rate[4]
Biological Half-life 8 hours-[4]

Table 2: In Vivo Efficacy of DDP-38003

Mechanism of Action

DDP-38003 functions by inhibiting the enzymatic activity of KDM1A. This leads to an increase in the methylation of its substrates, most notably H3K4me2, at the promoter regions of KDM1A target genes.[5]

KDM1A_Inhibition cluster_nucleus Cell Nucleus cluster_downstream Downstream Effects of Inhibition KDM1A KDM1A/LSD1 H3K4 H3K4 KDM1A->H3K4 Demethylation H3K4me2_increase Increased H3K4me2 GFI1 GFI1 GFI1->KDM1A Recruits CoREST CoREST Complex CoREST->KDM1A Forms Complex Histone Histone H3 TumorSuppressor Tumor Suppressor Genes (e.g., p21, KLF4) Histone->TumorSuppressor Regulates Expression H3K4me2 H3K4me2 H3K4me2->Histone Methylation Mark Differentiation Cell Differentiation Apoptosis Apoptosis Proliferation Leukemic Cell Proliferation DDP38003 DDP-38003 DDP38003->KDM1A Inhibits TumorSuppressor_activation Tumor Suppressor Gene Activation H3K4me2_increase->TumorSuppressor_activation TumorSuppressor_activation->Differentiation TumorSuppressor_activation->Apoptosis TumorSuppressor_activation->Proliferation

Figure 1: Mechanism of Action of DDP-38003. DDP-38003 inhibits KDM1A, preventing the demethylation of H3K4me2. This leads to the activation of tumor suppressor genes, resulting in cell differentiation, apoptosis, and reduced proliferation of leukemic cells.

Experimental Protocols

KDM1A/LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the KDM1A-mediated demethylation reaction.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar HRP substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of DDP-38003 in the assay buffer.

  • In a 96-well plate, add the KDM1A enzyme to each well.

  • Add the DDP-38003 dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate.

  • Incubate for 30-60 minutes at 37°C.

  • Add the HRP and Amplex Red solution to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7][8]

KDM1A_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare DDP-38003 Serial Dilutions add_inhibitor Add DDP-38003 and Pre-incubate prep_inhibitor->add_inhibitor prep_enzyme Add KDM1A Enzyme to 96-well Plate prep_enzyme->add_inhibitor add_substrate Add H3K4me2 Substrate add_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_hrp Add HRP and Amplex Red incubate_reaction->add_hrp incubate_detection Incubate at RT add_hrp->incubate_detection read_fluorescence Read Fluorescence incubate_detection->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Figure 2: KDM1A Enzymatic Assay Workflow. A schematic representation of the steps involved in determining the IC50 of DDP-38003 for KDM1A.

THP-1 Colony Formation Assay in Methylcellulose

This assay assesses the ability of a single cell to proliferate and form a colony, a measure of clonogenic potential.

Materials:

  • THP-1 cells

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • 35 mm culture dishes

Procedure:

  • Culture THP-1 cells in standard suspension culture.

  • Prepare a single-cell suspension of THP-1 cells.

  • Mix the cells with the methylcellulose medium containing various concentrations of DDP-38003 or vehicle control.

  • Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

  • Count the number of colonies (defined as aggregates of >50 cells) in each dish using an inverted microscope.

  • Calculate the percentage of colony formation inhibition relative to the vehicle control.[9][10]

THP-1 Cell Differentiation Assay (Wright-Giemsa Staining)

This assay morphologically assesses the differentiation of THP-1 monocytic cells into more mature macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with FBS

  • This compound

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain solution

  • Phosphate buffer (pH 6.6)

  • Methanol (absolute)

Procedure:

  • Culture THP-1 cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 48-96 hours).

  • Harvest the cells and prepare a cell suspension.

  • Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.

  • Air dry the slides completely.

  • Fix the cells by immersing the slides in absolute methanol for 15-30 seconds.

  • Stain the slides by immersing them in Wright-Giemsa stain solution for 1-2 minutes.

  • Rinse the slides in phosphate buffer for 2-5 minutes.

  • Briefly rinse with deionized water and allow to air dry.

  • Examine the cellular morphology under a light microscope. Differentiated cells will exhibit characteristics such as a larger size, an increased cytoplasm-to-nucleus ratio, and a more irregular cell shape.[11][12][13]

In Vivo Murine Model of Acute Promyelocytic Leukemia

This model is used to evaluate the anti-leukemic efficacy of DDP-38003 in a living organism.

Animal Model:

  • Transgenic mice expressing the PML-RARα fusion protein, which develop a disease closely mimicking human APL.[14][15][16]

Procedure:

  • Leukemic cells from a PML-RARα transgenic mouse are transplanted into recipient mice.

  • Once leukemia is established (e.g., detection of blast cells in peripheral blood), treatment is initiated.

  • DDP-38003 is dissolved in a suitable vehicle (e.g., 40% PEG 400 in 5% glucose solution) and administered orally at specified doses (e.g., 11.25 mg/kg and 22.5 mg/kg).[4]

  • Treatment is typically administered on a defined schedule (e.g., 3 days per week for 3 weeks).[4]

  • The survival of the mice in the treatment and control groups is monitored daily.

  • Data is analyzed and presented as a Kaplan-Meier survival plot.

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with potent anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, involving the epigenetic reprogramming of cancer cells to induce differentiation and reduce proliferation, highlights the therapeutic potential of targeting KDM1A in oncology. Further investigation into the clinical efficacy and safety of DDP-38003 is warranted.

References

DDP-38003 Dihydrochloride: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a novel, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1.[1] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By removing these methyl marks, KDM1A is involved in the transcriptional repression of tumor suppressor genes and the maintenance of an undifferentiated state in various cancers. Its overexpression has been linked to poor prognosis in numerous malignancies, making it a compelling target for anticancer therapies. DDP-38003 has demonstrated potent and selective inhibition of KDM1A, leading to anti-tumor effects in preclinical models, particularly in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of DDP-38003, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity

ParameterValueNotes
IC50 (KDM1A/LSD1) 84 nMHalf-maximal inhibitory concentration against the KDM1A enzyme.[1][2][3][4]
Cellular Activity More active than its 1R, 2S analogueDemonstrated in reducing colony-forming ability and inducing differentiation in THP-1 cells.[1][2]

Table 2: In Vivo Efficacy (Mouse Leukemia Model)

DosageTreatment ScheduleOutcome
11.25 mg/kgOrally, 3 days/week for 3 weeks35% increased survival rate.[1][2]
22.50 mg/kgOrally, 3 days/week for 3 weeks62% increased survival rate.[1][2]

Table 3: Pharmacokinetic Properties

ParameterValue
Half-life (t½) 8 hours
Bioavailability Orally available

Table 4: Combination Therapy (Mouse APL Model with Retinoic Acid)

Treatment GroupMedian Survival
Control21 days
DDP-38003 alone37 days
Retinoic Acid (RA) alone49 days
DDP-38003 + RA70 days

Mechanism of Action and Signaling Pathway

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme. KDM1A is a key epigenetic regulator that, as part of transcriptional co-repressor complexes, removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to the silencing of tumor suppressor and differentiation-promoting genes. By inhibiting KDM1A, DDP-38003 prevents this demethylation, leading to an accumulation of H3K4me1/2 marks. This restores the expression of silenced genes, which in turn can induce cancer cell differentiation and apoptosis. KDM1A can also demethylate non-histone proteins, such as p53 and HIF-1α, and is implicated in various signaling pathways critical for cancer progression, including the Wnt/β-catenin and mTOR pathways.

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell_effects Cellular Outcomes KDM1A KDM1A/LSD1 H3K4me1_2 H3K4me1/2 (Active Chromatin) KDM1A->H3K4me1_2 Demethylation H3K4me0 H3K4me0 (Inactive Chromatin) TumorSuppressor Tumor Suppressor & Differentiation Genes H3K4me1_2->TumorSuppressor Expression H3K4me0->TumorSuppressor Repression Differentiation Cell Differentiation TumorSuppressor->Differentiation Apoptosis Apoptosis TumorSuppressor->Apoptosis Proliferation Reduced Proliferation TumorSuppressor->Proliferation DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Mechanism of DDP-38003 action on KDM1A/LSD1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of DDP-38003.

KDM1A/LSD1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits for measuring KDM1A activity.

Materials:

  • Purified recombinant human KDM1A/LSD1 enzyme

  • This compound

  • KDM1A substrate (e.g., biotinylated H3 peptide)

  • KDM1A assay buffer

  • Primary antibody recognizing the demethylated substrate

  • HRP-labeled secondary antibody

  • Chemiluminescent HRP substrate

  • White 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of DDP-38003 in the KDM1A assay buffer.

  • In a 96-well microplate, add the KDM1A enzyme to each well, except for the no-enzyme control wells.

  • Add the DDP-38003 dilutions or vehicle control to the respective wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the KDM1A substrate to all wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the plate with a wash buffer (e.g., TBST).

  • Add the primary antibody diluted in a blocking buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate with wash buffer.

  • Add the HRP-labeled secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate with wash buffer.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each DDP-38003 concentration and determine the IC50 value using a suitable software.

THP-1 Cell Differentiation Assay

This protocol describes the induction of differentiation in the human acute monocytic leukemia cell line, THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for positive control

  • 6-well cell culture plates

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b, CD14)

Procedure:

  • Seed THP-1 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Treat the cells with various concentrations of DDP-38003 or vehicle control. Include a positive control with a known differentiation inducer like PMA (e.g., 100 ng/mL).

  • Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Observe the cells daily for morphological changes indicative of differentiation, such as adherence to the plate and a more macrophage-like morphology.

  • After the incubation period, harvest the cells by gentle scraping.

  • Wash the cells with PBS and stain them with fluorescently labeled antibodies against myeloid differentiation markers (e.g., FITC-conjugated anti-CD11b).

  • Analyze the expression of differentiation markers by flow cytometry.

  • Quantify the percentage of differentiated cells in each treatment group.

Colony Forming Assay

This assay assesses the effect of DDP-38003 on the clonogenic potential of leukemia cells.

Materials:

  • Leukemia cell line (e.g., THP-1, MV4-11)

  • Complete cell culture medium

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of the leukemia cells.

  • Count the cells and adjust the concentration to 1 x 10^4 cells/mL.

  • In a sterile tube, mix the cell suspension with the methylcellulose medium and the desired concentrations of DDP-38003 or vehicle control.

  • Plate 1 mL of the mixture into each 35 mm culture dish, ensuring even distribution.

  • Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • After the incubation period, count the number of colonies (defined as aggregates of >50 cells) in each dish under an inverted microscope.

  • Calculate the colony-forming efficiency and the percentage of inhibition for each treatment group.

In Vivo Mouse Leukemia Model

This protocol outlines the evaluation of DDP-38003's anti-tumor efficacy in a murine model of leukemia.

Materials:

  • CD-1 or other suitable immunocompromised mice

  • Leukemia cell line (e.g., a murine acute promyelocytic leukemia cell line)

  • This compound

  • Vehicle solution (e.g., 40% PEG 400 in a 5% glucose solution)

  • Oral gavage needles

  • Equipment for peripheral blood sampling and analysis

Procedure:

  • Inject the leukemia cells intravenously into the mice.

  • Monitor the mice regularly for signs of disease progression.

  • Once blast cells are detected in the peripheral blood (typically around 10 days post-injection), randomize the mice into treatment and control groups.

  • Prepare the DDP-38003 formulation in the vehicle solution.

  • Administer DDP-38003 orally via gavage at the desired doses (e.g., 11.25 and 22.50 mg/kg).

  • Follow the specified treatment schedule (e.g., 3 days per week for 3 weeks).

  • Monitor the body weight and overall health of the mice throughout the study.

  • Record the survival of the mice in each group.

  • Analyze the survival data using Kaplan-Meier survival plots and appropriate statistical tests.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a KDM1A inhibitor like DDP-38003.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay KDM1A Enzymatic Assay (IC50 Determination) Cell_Prolif Cell Proliferation/ Viability Assays Enzyme_Assay->Cell_Prolif Colony_Forming Colony Forming Assay Cell_Prolif->Colony_Forming Diff_Assay Cell Differentiation Assay (e.g., THP-1) Colony_Forming->Diff_Assay PK_Studies Pharmacokinetic Studies (Half-life, Bioavailability) Diff_Assay->PK_Studies Efficacy_Model Mouse Leukemia Model (Survival Analysis) PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies

Preclinical evaluation workflow for DDP-38003.

Conclusion

This compound is a promising, orally active KDM1A/LSD1 inhibitor with potent anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, centered on the epigenetic reprogramming of cancer cells, offers a targeted approach to cancer therapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of DDP-38003 as a potential therapeutic agent. The significant increase in survival observed in in vivo models, particularly in combination with other agents like retinoic acid, highlights its potential for clinical translation. Further studies are warranted to explore its efficacy in a broader range of malignancies and to fully elucidate its toxicological profile.

References

Unveiling the Pharmacological Profile of DDP-38003 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride has emerged as a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth overview of the pharmacological properties of DDP-38003, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. All quantitative data has been compiled into structured tables for clarity, and key cellular and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). Its overexpression has been correlated with poor prognosis in numerous malignancies, making it a compelling target for anticancer drug development. DDP-38003 is a novel, potent, and orally active inhibitor of KDM1A.[1][2][3][4][5][6] This document serves as a technical resource, detailing the pharmacological characteristics of this compound.

Mechanism of Action

DDP-38003 functions as an inhibitor of KDM1A, thereby preventing the demethylation of its histone substrates.[7][8][9] This inhibition leads to an increase in the levels of H3K4me1/2, which are generally associated with active gene transcription. The resulting alteration in the epigenetic landscape can induce differentiation and reduce the clonogenic potential of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[7][10][11]

cluster_nucleus Cell Nucleus KDM1A KDM1A (LSD1) H3K4me1 H3K4me1 (Inactive Chromatin Mark) KDM1A->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin Mark) H3K4me2->KDM1A Demethylation Gene_Expression Target Gene Expression H3K4me1->Gene_Expression Repression Differentiation Cellular Differentiation Gene_Expression->Differentiation Inhibits Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

DDP-38003 inhibits KDM1A, leading to altered gene expression.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of DDP-38003
Target/AssayIC50 (nM)Cell LineEffectReference
KDM1A/LSD184-Enzyme Inhibition[1][3][4][5][6][7][8][9][10]
MAO A>100,000-Enzyme Inhibition[10]
MAO B1,500-Enzyme Inhibition[10]
Colony FormationMore active than 1R, 2S analogueTHP-1Inhibition of clonogenic potential[7][8][9]
Cell DifferentiationMore active than 1R, 2S analogueTHP-1Induction of differentiation[7][8][9]
Table 2: In Vivo Efficacy of DDP-38003 in a Murine Leukemia Model
Dosage (Oral)Dosing ScheduleIncrease in Survival RateAnimal ModelReference
11.25 mg/kg3 days/week for 3 weeks35%CD-1 mice with leukemia[7][8][9]
22.50 mg/kg3 days/week for 3 weeks62%CD-1 mice with leukemia[7][8][9][10]
Table 3: Pharmacokinetic Profile of DDP-38003
ParameterValueSpeciesRoute of AdministrationReference
Half-life (t1/2)8 hMouseOral[7][8][9]
BioavailabilityOrally activeMouseOral[1][3][4][5][6][7][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KDM1A/LSD1 Inhibition Assay

The enzymatic activity of KDM1A is assessed using a horseradish peroxidase-coupled assay.

cluster_workflow KDM1A Inhibition Assay Workflow Start Start Incubate Incubate KDM1A with DDP-38003 and H3K4me2 peptide Start->Incubate Add_HRP Add Horseradish Peroxidase (HRP) and Amplex Red Incubate->Add_HRP H2O2 produced by demethylation Measure Measure Fluorescence (Excitation: 530 nm, Emission: 590 nm) Add_HRP->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for the KDM1A enzymatic inhibition assay.
  • Principle: The demethylation of a biotinylated H3K4me2 peptide substrate by KDM1A produces hydrogen peroxide (H2O2). In the presence of HRP, H2O2 reacts with Amplex Red to produce the fluorescent product, resorufin.

  • Procedure:

    • Recombinant human KDM1A/CoRest is incubated with varying concentrations of DDP-38003 in assay buffer.

    • The biotinylated H3K4me2 peptide substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed at room temperature.

    • A solution containing HRP and Amplex Red is added.

    • The fluorescence is measured using a plate reader (excitation at 530 nm and emission at 590 nm).

    • IC50 values are calculated from the dose-response curves.

THP-1 Cell Colony Formation Assay

This assay evaluates the effect of DDP-38003 on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.

  • Procedure:

    • THP-1 cells are seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of DDP-38003.

    • The plates are incubated for 10-14 days to allow for colony formation.

    • Colonies, defined as clusters of >40 cells, are counted using a microscope.

    • The percentage of colony formation inhibition is calculated relative to vehicle-treated control cells.

THP-1 Cell Differentiation Assay

The ability of DDP-38003 to induce differentiation in THP-1 cells is assessed by monitoring the expression of cell surface differentiation markers.

  • Procedure:

    • THP-1 cells are cultured with different concentrations of DDP-38003 for a specified period (e.g., 48-96 hours).

    • Cells are harvested and stained with fluorescently labeled antibodies against differentiation markers such as CD11b or CD86.

    • The expression of these markers is quantified by flow cytometry.

    • An increase in the percentage of cells expressing the differentiation markers indicates induction of differentiation.

In Vivo Murine Leukemia Model

The antitumor efficacy of DDP-38003 is evaluated in an in vivo model of leukemia.

cluster_invivo In Vivo Leukemia Model Workflow Inject Inject Leukemia Cells into CD-1 Mice Detect Detect Blast Cells in Peripheral Blood Inject->Detect 10 days post-injection Treat Oral Administration of DDP-38003 or Vehicle Detect->Treat Monitor Monitor Survival Treat->Monitor Analyze Kaplan-Meier Survival Analysis Monitor->Analyze

Experimental workflow for the in vivo murine leukemia model.
  • Animal Model: CD-1 mice are used.[7][8][9]

  • Tumor Induction: Mice are intravenously injected with murine acute promyelocytic leukemia cells.

  • Treatment:

    • Treatment is initiated once blast cells are detected in the peripheral blood (approximately 10 days post-injection).[7][8][9]

    • DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally.[7][8][9]

    • Dosing is performed 3 days per week for 3 consecutive weeks at doses of 11.25 mg/kg and 22.5 mg/kg.[7][8][9]

  • Efficacy Endpoint: The primary endpoint is the survival of the mice. Survival data is analyzed and represented using a Kaplan-Meier survival plot.[7][8][9]

Conclusion

This compound is a potent, selective, and orally active inhibitor of KDM1A with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its ability to induce differentiation and inhibit colony formation in cancer cells, coupled with a favorable in vivo profile, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising epigenetic modulator.

References

DDP-38003 Dihydrochloride: A Technical Guide on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1A (KDM1A/LSD1). KDM1A is a critical epigenetic regulator involved in transcriptional repression through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target. This technical guide provides an in-depth overview of the target specificity and selectivity of DDP-38003, along with detailed experimental protocols for its characterization.

Target Profile

DDP-38003 is a highly potent inhibitor of KDM1A/LSD1. The primary mechanism of action is the inhibition of the demethylase activity of KDM1A, leading to the accumulation of H3K4me1/2 at target gene promoters and subsequent modulation of gene expression.

Quantitative Data on Target Inhibition and Selectivity

The inhibitory activity and selectivity of DDP-38003 against its primary target, KDM1A, and related off-targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are summarized below.

TargetIC50 (nM)Selectivity vs. KDM1A
KDM1A/LSD1 84-
MAO-A >100,000>1190-fold
MAO-B 15,000178-fold

Data sourced from Vianello P, et al. J Med Chem. 2016.

Signaling Pathway

The primary signaling pathway affected by DDP-38003 is the KDM1A/LSD1-mediated transcriptional regulation pathway. By inhibiting KDM1A, DDP-38003 prevents the removal of methyl groups from H3K4, leading to an open chromatin state and the activation of tumor suppressor genes that are silenced in cancer cells.

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM1A KDM1A/LSD1 H3K4me2 H3K4me1/2 KDM1A->H3K4me2 Demethylation H3K4me0 H3K4me0 TumorSuppressor Tumor Suppressor Gene Transcription H3K4me2->TumorSuppressor Activation H3K4me0->TumorSuppressor Repression DDP38003 DDP-38003 DDP38003->KDM1A Inhibition KDM1A_Assay_Workflow start Start reagents Prepare Reagents: - KDM1A Enzyme - H3K4me2 Peptide Substrate - DDP-38003 dilutions start->reagents incubation Incubate KDM1A with DDP-38003 reagents->incubation reaction Initiate reaction with H3K4me2 substrate incubation->reaction detection Detect H2O2 production (Amplex Red Assay) reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end Cellular_Assay_Workflow start Start cell_prep Prepare THP-1 cell suspension start->cell_prep plating Plate cells in soft agar with DDP-38003 dilutions cell_prep->plating incubation Incubate for 10-14 days plating->incubation staining Stain colonies with crystal violet incubation->staining counting Count colonies staining->counting analysis Analyze dose-dependent inhibition of colony formation counting->analysis end End analysis->end

DDP-38003: A Novel KDM1A/LSD1 Inhibitor with Potent Anticancer Activity Against Promyelocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promyelocytic leukemia (PML), a subtype of acute myeloid leukemia (AML), is characterized by the abnormal proliferation of promyelocytes. While significant therapeutic advancements have been made, the search for novel, targeted therapies with improved efficacy and reduced toxicity remains a critical area of research. DDP-38003 has emerged as a promising orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers, including AML.[1][2][3] This technical guide provides a comprehensive overview of the preclinical anticancer activity of DDP-38003 against promyelocytic leukemia, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: KDM1A/LSD1 Inhibition

DDP-38003 exerts its anticancer effects through the potent and specific inhibition of KDM1A/LSD1, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In the context of promyelocytic leukemia, KDM1A is often overexpressed and contributes to a block in cellular differentiation, thereby promoting leukemogenesis. By inhibiting KDM1A, DDP-38003 restores the proper histone methylation patterns, leading to the reactivation of silenced tumor suppressor genes and the induction of myeloid differentiation. This ultimately results in a reduction of the leukemic cell population.

Quantitative Data Summary

The preclinical efficacy of DDP-38003 has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of DDP-38003

ParameterValueCell LineReference
IC50 (KDM1A/LSD1 Inhibition) 84 nM-[1][2][3]

Table 2: In Vivo Efficacy of DDP-38003 in a Murine Promyelocytic Leukemia Model

Treatment GroupDosageAdministration RouteSurvival Rate IncreaseReference
DDP-38003 11.25 mg/kgOral35%
DDP-38003 22.50 mg/kgOral62%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the anticancer activity of DDP-38003.

KDM1A/LSD1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.

  • Principle: A biochemical assay is used to measure the enzymatic activity of recombinant KDM1A/LSD1 in the presence of varying concentrations of the inhibitor. The activity is typically monitored by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a fluorescent or colorimetric probe.

  • Procedure:

    • Recombinant human KDM1A/LSD1 is incubated with a peptide substrate corresponding to the N-terminal tail of histone H3.

    • DDP-38003 is added to the reaction mixture at a range of concentrations.

    • The reaction is initiated by the addition of the cofactor flavin adenine dinucleotide (FAD).

    • After a defined incubation period, the reaction is stopped, and the amount of product is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Colony Forming Assays
  • Objective: To assess the effect of DDP-38003 on the proliferation and survival of promyelocytic leukemia cells.

  • Cell Line: THP-1 (a human monocytic leukemia cell line often used as a model for promyelocytic leukemia).

  • Procedure for Colony Forming Assay:

    • THP-1 cells are seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of DDP-38003 or vehicle control.

    • The plates are incubated for 10-14 days to allow for colony formation.

    • Colonies, defined as clusters of 50 or more cells, are stained with a vital dye (e.g., crystal violet) and counted.

    • The percentage of colony formation inhibition is calculated relative to the vehicle-treated control.

Cell Differentiation Assay
  • Objective: To determine the ability of DDP-38003 to induce differentiation in promyelocytic leukemia cells.

  • Cell Line: THP-1.

  • Principle: Myeloid differentiation is assessed by measuring the expression of cell surface markers, such as CD11b, using flow cytometry.

  • Procedure:

    • THP-1 cells are cultured with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 72-96 hours).

    • Cells are harvested and stained with a fluorescently labeled antibody specific for CD11b.

    • The percentage of CD11b-positive cells is quantified using a flow cytometer.

    • An increase in the percentage of CD11b-positive cells indicates induction of differentiation.

In Vivo Efficacy Study in a Murine Leukemia Model
  • Objective: To evaluate the in vivo anticancer activity of DDP-38003.

  • Animal Model: Immunocompromised mice engrafted with a murine promyelocytic leukemia cell line.

  • Procedure:

    • Mice are inoculated with leukemia cells.

    • Once the leukemia is established, mice are randomized into treatment and control groups.

    • DDP-38003 is administered orally at doses of 11.25 mg/kg and 22.50 mg/kg.

    • The control group receives a vehicle solution.

    • The overall survival of the mice in each group is monitored, and the percentage increase in survival is calculated.

Signaling Pathways and Visualizations

The anticancer activity of DDP-38003 is rooted in its ability to modulate key signaling pathways that govern cell fate in promyelocytic leukemia.

KDM1A/LSD1 Signaling Pathway in Promyelocytic Leukemia

DDP-38003's primary target, KDM1A/LSD1, is a critical node in the epigenetic regulation of gene expression. In promyelocytic leukemia, KDM1A is often part of a co-repressor complex that maintains the silencing of genes required for myeloid differentiation. Inhibition of KDM1A by DDP-38003 disrupts this repressive complex, leading to the reactivation of these genes and subsequent differentiation of the leukemic cells.

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A Inhibits DDP38003->KDM1A CoRepressor Co-repressor Complex KDM1A->CoRepressor Part of H3K4me2 H3K4me2 (Repressive Mark) Histone Histone H3 CoRepressor->Histone Acts on Histone->H3K4me2 Maintains Diff_Genes Differentiation Genes (e.g., CD11b) H3K4me2->Diff_Genes Represses Differentiation Myeloid Differentiation Diff_Genes->Differentiation Promotes Proliferation Leukemic Cell Proliferation Differentiation->Proliferation Inhibits

Caption: DDP-38003 inhibits KDM1A, leading to myeloid differentiation.

Experimental Workflow for In Vitro Evaluation

The in vitro assessment of DDP-38003's anticancer activity follows a logical progression from target engagement to cellular effects.

Experimental_Workflow cluster_invitro In Vitro Evaluation Target_Assay KDM1A/LSD1 Inhibition Assay IC50 Determine IC50 Target_Assay->IC50 Cell_Culture Promyelocytic Leukemia Cell Culture (THP-1) Colony_Assay Colony Forming Assay Cell_Culture->Colony_Assay Diff_Assay Differentiation Assay (CD11b expression) Cell_Culture->Diff_Assay Potency Potency IC50->Potency Anti_Proliferative Anti-proliferative Effect Colony_Assay->Anti_Proliferative Pro_Differentiative Pro-differentiative Effect Diff_Assay->Pro_Differentiative

Caption: Workflow for in vitro testing of DDP-38003.

Conclusion

DDP-38003 represents a promising therapeutic candidate for the treatment of promyelocytic leukemia. Its potent inhibition of KDM1A/LSD1, leading to the induction of myeloid differentiation and a significant survival benefit in preclinical models, underscores its potential for clinical development. The data and protocols presented in this guide provide a solid foundation for further research into the anticancer activities of DDP-38003 and other KDM1A/LSD1 inhibitors. Continued investigation into the broader applications of DDP-38003 in other hematological malignancies is warranted.

References

An In-depth Technical Guide on the Preclinical Pharmacokinetics of Donanemab (DDP-38003) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Donanemab, also known as DDP-38003, is a humanized IgG1 monoclonal antibody designed to target a modified form of amyloid-beta (Aβ) peptide, specifically the N-terminal pyroglutamate-modified amyloid-beta (AβpE3-42), which is a key component of amyloid plaques in Alzheimer's disease.[1][2] This technical guide provides a summary of the available preclinical data on the half-life and bioavailability of donanemab in mouse models, which are crucial for understanding its therapeutic potential and for the design of clinical studies.

Pharmacokinetic Profile in Mice

Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the PDAPP mice, were instrumental in the development of donanemab. These studies demonstrated that the murine surrogate of donanemab could effectively cross the blood-brain barrier, bind to deposited amyloid-beta, and reduce plaque load in a dose-dependent manner.[3]

While specific quantitative data on the bioavailability of donanemab in mice is not extensively detailed in publicly available literature, the efficacy observed in these preclinical models implies sufficient central nervous system penetration to exert its pharmacological effect. The focus of many published studies has been on the pharmacodynamic effects, such as plaque clearance, rather than detailed pharmacokinetic parameters in mice.

It is important to note that the pharmacokinetic profile of antibodies can differ significantly between species due to factors such as differences in the neonatal Fc receptor (FcRn) recycling mechanism. Therefore, data from mouse models provides a foundational understanding but does not directly translate to human pharmacokinetics.

Quantitative Data Summary

Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution in mice are not consistently reported across public documents. However, related human pharmacokinetic data from early clinical trials provide context for the antibody's behavior. In a Phase 1 study, the mean terminal elimination half-life of donanemab in humans was approximately 10 days at a dose of 10 mg/kg.[1][4] Another analysis reported a terminal elimination half-life of 11.8 days.[5] These values are shorter than the predicted half-life of approximately 24 days for a typical IgG1 antibody, a discrepancy that may be related to the development of anti-drug antibodies.[4]

ParameterValue (in Humans)Study PopulationNotes
Terminal Elimination Half-Life ~10 daysPatients with Alzheimer's DiseaseAt a 10 mg/kg dose.[1][4]
Terminal Elimination Half-Life 11.8 daysPatients with Alzheimer's DiseasePopulation pharmacokinetic analysis.[5]
Terminal Elimination Half-Life 12.1 daysPatients with Alzheimer's DiseasePopulation pharmacokinetic analysis.[6]
Predicted Half-Life (Typical IgG1) ~24 daysGeneralBased on nonclinical studies.[4]

Note: The table summarizes human pharmacokinetic data as specific quantitative data for mice is limited in the available search results. This information provides a reference for the general pharmacokinetic properties of donanemab.

Experimental Protocols

Detailed experimental protocols for determining the half-life and bioavailability of donanemab in mice are often proprietary. However, a general methodology can be inferred from standard practices in preclinical antibody pharmacokinetic studies.

Protocol for Determining Pharmacokinetics in Mice

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of a monoclonal antibody like donanemab in a transgenic mouse model of Alzheimer's disease.

1. Animal Model:

  • Species: Transgenic mice expressing human amyloid precursor protein (APP), such as PDAPP mice, are commonly used to model amyloid plaque pathology.[2][3]

  • Age: Aged mice (e.g., 23-26 months) with established plaque pathology are often selected to evaluate the therapeutic effect on existing deposits.[3]

2. Drug Administration:

  • Route: Intravenous (IV) or intraperitoneal (IP) injection. IV administration is typically used for determining the elimination half-life, while both IV and IP routes can be used to assess bioavailability.

  • Dose: A range of doses would be tested to evaluate dose-dependency. For example, single doses ranging from 0.1 mg/kg to 40 mg/kg have been used in human studies.[4][7]

3. Sample Collection:

  • Matrix: Blood samples are collected at various time points post-administration.

  • Method: Serial blood samples can be obtained via tail vein or retro-orbital sinus puncture. Terminal blood collection via cardiac puncture is performed at the final time point.

  • Processing: Blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: An enzyme-linked immunosorbent assay (ELISA) is typically developed to quantify the concentration of donanemab in the serum or plasma samples.

  • Assay Principle: The ELISA would involve coating a microplate with the target antigen (AβpE3-42), followed by incubation with the mouse serum samples. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the human IgG1 of donanemab is then added. A substrate is introduced to produce a colorimetric or chemiluminescent signal that is proportional to the concentration of donanemab in the sample.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Parameters Calculated:

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

    • Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 for oral administration, or by comparing AUC from IP to IV administration.

Visualizations

Signaling Pathway and Mechanism of Action

Donanemab's mechanism of action involves binding to the N-terminal pyroglutamate-modified Aβ found in established amyloid plaques. This binding facilitates the clearance of these plaques, primarily through microglial-mediated phagocytosis.[8][9]

Donanemab_Mechanism_of_Action cluster_0 Brain Parenchyma cluster_1 Bloodstream Donanemab Donanemab (DDP-38003) AmyloidPlaque Deposited Amyloid Plaque (AβpE3-42) Donanemab->AmyloidPlaque Binds to Microglia Microglia AmyloidPlaque->Microglia Opsonization PlaqueClearance Plaque Clearance Microglia->PlaqueClearance Phagocytosis Donanemab_IV IV Administration Donanemab_IV->Donanemab Crosses BBB

Caption: Mechanism of action of donanemab in clearing amyloid plaques.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical experimental workflow for determining the pharmacokinetic profile of donanemab in a mouse model.

PK_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation AnimalModel Select Transgenic Mouse Model (e.g., PDAPP) DrugAdmin Administer Donanemab (IV or IP) AnimalModel->DrugAdmin BloodSample Collect Blood Samples at Timed Intervals DrugAdmin->BloodSample ProcessSample Process Blood to Obtain Serum/Plasma BloodSample->ProcessSample ELISA Quantify Donanemab Concentration via ELISA ProcessSample->ELISA PK_Analysis Perform Pharmacokinetic Analysis (NCA) ELISA->PK_Analysis Results Determine Half-life, Clearance, AUC, etc. PK_Analysis->Results

Caption: Workflow for pharmacokinetic analysis in mice.

References

Methodological & Application

Dissolution of DDP-38003 Dihydrochloride for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of DDP-38003 dihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), for in vivo experimental studies. Adherence to proper dissolution procedures is critical for ensuring the accurate and effective delivery of this compound in animal models.

Physicochemical Properties and Solubility

This compound is a solid compound, appearing as a brown to reddish-brown substance.[1][2][3][4] Its solubility is a key consideration for the preparation of dosing solutions for both in vitro and in vivo applications.

Solvent Solubility Concentration (Molar Equivalent) Notes
DMSO≥ 29 mg/mL68.50 mMFor in vitro stock solutions. It is noted that hygroscopic DMSO can affect solubility, so freshly opened solvent is recommended.[1][2][3][4][5][6]
Water50 mg/mL108.73 mMRequires sonication to achieve dissolution.[7]
In Vivo Vehicle Not specified Not specified A specific formulation is recommended for oral administration in animal models.[1][7]

Recommended Protocol for In Vivo Dissolution

The following protocol is based on established methods for the oral administration of this compound in mouse models of leukemia.[1][7]

Vehicle Preparation:

The recommended vehicle for oral administration is a solution of 40% PEG 400 in a 5% glucose solution.[1][7]

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • 5% Dextrose (glucose) solution

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study cohort. For example, to prepare a 10 mg/mL solution, weigh 10 mg of this compound for each 1 mL of vehicle.

  • Prepare the vehicle. In a sterile container, combine 40 parts PEG 400 with 60 parts of a 5% glucose solution. For example, to make 10 mL of the vehicle, mix 4 mL of PEG 400 with 6 mL of 5% glucose solution.

  • Add the this compound to the vehicle. Carefully transfer the weighed this compound powder into the tube containing the prepared vehicle.

  • Vortex the mixture. Secure the cap on the tube and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Sonicate if necessary. If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath. Sonicate in short bursts, checking for dissolution between intervals to avoid overheating the solution.

  • Visually inspect the solution. Once the this compound is fully dissolved, the solution should be clear and free of any visible particulates.

  • Administer immediately. It is recommended to prepare the dosing solution fresh on the day of administration to ensure its stability and potency.[8]

Experimental Example: Oral Administration in a Mouse Leukemia Model

In a reported study, this compound was administered orally to CD-1 mice.[1][7] The treatment was initiated 10 days after the injection of leukemia cells, once blast cells were detectable in the peripheral blood.[1][7]

  • Doses: 11.25 mg/kg and 22.5 mg/kg[1][7]

  • Administration Schedule: Three times per week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[1][7]

  • Outcome: This dosing regimen resulted in a significant, dose-dependent increase in the survival of the treated mice, with a 35% and 62% increase in survival at the 11.25 and 22.50 mg/kg doses, respectively.[1][6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DDP-38003 and the experimental workflow for its in vivo application.

DDP_38003 DDP-38003 KDM1A KDM1A/LSD1 DDP_38003->KDM1A Inhibits Histone_Demethylation Histone Demethylation KDM1A->Histone_Demethylation Catalyzes Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth

Caption: Mechanism of action of DDP-38003.

Start Start Weigh Weigh DDP-38003 Start->Weigh Prepare_Vehicle Prepare Vehicle (40% PEG 400 in 5% Glucose) Start->Prepare_Vehicle Dissolve Dissolve DDP-38003 in Vehicle Weigh->Dissolve Prepare_Vehicle->Dissolve Vortex Vortex and/or Sonicate Dissolve->Vortex Administer Administer Orally to Animal Model Vortex->Administer End End Administer->End

Caption: In vivo dissolution and administration workflow.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the administration route, frequency, and mechanism of action of DDP-38003 dihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). The protocols are based on preclinical studies in mouse models of acute myeloid leukemia (AML).

Mechanism of Action

This compound is a small molecule inhibitor of KDM1A (also known as LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1] KDM1A primarily demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 leads to an accumulation of H3K4me2 at the promoters of specific genes, which in the context of leukemia, promotes the differentiation of leukemic blasts and reduces their clonogenic potential.[1]

KDM1A often functions within larger protein complexes, such as the CoREST complex, and is recruited to target genes by transcription factors like Growth Factor Independent 1 (GFI1).[2][3] The inhibition of KDM1A by DDP-38003 can disrupt these interactions and lead to the reactivation of silenced tumor suppressor and differentiation-associated genes.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of KDM1A/LSD1 inhibition by DDP-38003 in a leukemia cell.

KDM1A_Inhibition cluster_nucleus Cell Nucleus cluster_promoter Gene Promoter Histone Histone H3 DNA DNA KDM1A KDM1A/LSD1 KDM1A->Histone targets CoREST CoREST Complex KDM1A->CoREST associates with H3K4me2 H3K4me2 (Methylation) KDM1A->H3K4me2 demethylates Gene_Repression Leukemia Gene Repression KDM1A->Gene_Repression promotes GFI1 GFI1 GFI1->KDM1A recruits DDP38003 DDP-38003 DDP38003->KDM1A inhibits Differentiation_Genes Differentiation Gene Activation H3K4me2->Differentiation_Genes activates

Caption: KDM1A/LSD1 inhibition by DDP-38003.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of DDP-38003

ParameterValueCell LineReference
IC₅₀ (KDM1A/LSD1)84 nM-[1]
Cellular ActivityMore active than 1R, 2S analogue in reducing colony formation and inducing differentiationTHP-1[1]

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

DoseAdministration RouteFrequencyVehicleIncrease in Survival RateReference
11.25 mg/kgOral3 days/week for 3 weeks40% PEG 400 in 5% glucose solution35%[1][4][5]
22.50 mg/kgOral3 days/week for 3 weeks40% PEG 400 in 5% glucose solution62%[1][4][5]

Table 3: Pharmacokinetic Profile of DDP-38003

ParameterValueSpeciesReference
Half-life (t₁/₂)8 hoursMouse[1][5]

Experimental Protocols

Protocol 1: In Vivo Administration of DDP-38003 in a Mouse Model of Acute Promyelocytic Leukemia

This protocol is based on the methodology described in preclinical studies of DDP-38003.

1. Materials and Reagents:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • 5% Dextrose solution (or 5% Glucose solution)

  • Sterile water for injection

  • CD-1 mice (or other appropriate strain)

  • Leukemia cells for injection

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

2. Preparation of DDP-38003 Formulation:

  • Prepare the vehicle solution by mixing 40% PEG 400 with 60% of a 5% glucose solution.

  • Calculate the required amount of this compound based on the desired dose (11.25 mg/kg or 22.5 mg/kg) and the body weight of the mice.

  • Dissolve the calculated amount of DDP-38003 in the vehicle solution. Ensure complete dissolution. Prepare fresh on the day of administration.

3. Animal Model and Treatment:

  • Inject recipient mice with a suitable leukemia cell line to establish the disease model.

  • Monitor the mice for signs of leukemia development. In the cited study, treatment began 10 days after cell injection, upon detection of blast cells in the peripheral blood.[1]

  • Administer the prepared DDP-38003 formulation orally via gavage.

  • The dosing schedule is three consecutive days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.[1]

  • A control group should receive the vehicle solution only, following the same administration schedule.

  • Monitor the survival of the mice in all experimental groups daily.

  • Represent the survival data using a Kaplan-Meier survival plot for analysis.[1]

4. Experimental Workflow Diagram:

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (3 Weeks) cluster_monitoring Monitoring and Analysis Leukemia_Induction Induce Leukemia in Mice (Cell Injection) Group_Allocation Allocate Mice into Treatment and Control Groups Leukemia_Induction->Group_Allocation Dosing Oral Gavage: DDP-38003 or Vehicle Group_Allocation->Dosing Frequency Frequency: 3 days/week Survival_Monitoring Daily Survival Monitoring Dosing->Survival_Monitoring Data_Analysis Kaplan-Meier Survival Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for in vivo efficacy testing of DDP-38003.

Disclaimer: The provided protocols are for reference only and should be adapted to specific experimental needs and institutional guidelines. Researchers should independently verify and optimize these methods.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Colony Forming Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator frequently overexpressed in various cancers. With an IC50 of 84 nM, DDP-38003 has demonstrated significant anti-cancer activity, including the ability to reduce the colony-forming capacity of cancer cells.[1] This document provides detailed application notes and protocols for utilizing this compound in colony forming assays, a critical in vitro method for assessing the long-term proliferative potential and survival of cancer cells following therapeutic intervention.

Mechanism of Action and Signaling Pathway

DDP-38003 exerts its anti-proliferative effects by inhibiting the enzymatic activity of LSD1. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). The aberrant activity of LSD1 in cancer leads to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cell proliferation, survival, and blocking differentiation.

By inhibiting LSD1, DDP-38003 restores the methylation marks on H3K4 and H3K9, leading to the reactivation of tumor suppressor genes and the repression of oncogenes. This ultimately results in cell cycle arrest, induction of apoptosis, and differentiation of cancer cells. The signaling pathways influenced by LSD1 are complex and include the regulation of key cellular proteins such as p53, the Wnt/β-catenin pathway, and the PI3K/AKT pathway.

LSD1_Signaling_Pathway DDP_38003 DDP-38003 dihydrochloride LSD1 LSD1 (KDM1A) DDP_38003->LSD1 Inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylates p53 p53 LSD1->p53 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin Activates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, p27) H3K4me1_2->Tumor_Suppressor_Genes Activates Oncogenes Oncogenes (e.g., MYC) H3K9me1_2->Oncogenes Represses Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Promotes Proliferation_Survival Proliferation & Survival Oncogenes->Proliferation_Survival Promotes Apoptosis Apoptosis p53->Apoptosis Promotes Wnt_beta_catenin->Proliferation_Survival Promotes PI3K_AKT->Proliferation_Survival Promotes Cell_Cycle_Arrest->Proliferation_Survival Inhibits Apoptosis->Proliferation_Survival Inhibits Differentiation Differentiation Differentiation->Proliferation_Survival Inhibits Colony_Formation_Assay_Workflow Start Start Prepare_Drug Prepare DDP-38003 Stock and Working Solutions Start->Prepare_Drug Prepare_Cells Prepare Single Cell Suspension Start->Prepare_Cells Treat_Cells Treat Cells with DDP-38003 Prepare_Drug->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Prepare_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for Colony Formation (7-14 days) Treat_Cells->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Wash_Dry Wash and Air Dry Plates Fix_Stain->Wash_Dry Image_Count Image and Count Colonies Wash_Dry->Image_Count Analyze_Data Analyze Data and Calculate Inhibition Image_Count->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Combination with Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] LSD1 plays a crucial role in oncogenesis by contributing to a block in cellular differentiation.[4] Retinoic acid (RA), a metabolite of vitamin A, is a well-known differentiation-inducing agent that has shown significant therapeutic success in specific leukemia subtypes like acute promyelocytic leukemia (APL).[5][6] However, its efficacy in other AML subtypes is limited.[6]

Preclinical research has demonstrated that the inhibition of LSD1 can sensitize AML cells to the therapeutic effects of retinoic acid, representing a promising combination strategy to overcome resistance and enhance anti-leukemic activity.[4][6] The combination of the LSD1 inhibitor DDP-38003 with retinoic acid has been shown to significantly increase survival in preclinical models of leukemia, suggesting a synergistic therapeutic effect.[4]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with retinoic acid for research purposes.

Data Presentation

In Vivo Efficacy of DDP-38003 in Combination with Retinoic Acid in a Mouse Leukemia Model

The following table summarizes the key findings from a preclinical study evaluating the combination of DDP-38003 and retinoic acid in a murine model of leukemia.[4]

Treatment GroupMedian Survival (days)Increase in Survival Over Control (%)
Control (Vehicle)21-
Retinoic Acid (RA) alone49133%
DDP-38003 alone3776%
DDP-38003 + RA70233%

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for the Synergistic Action of DDP-38003 and Retinoic Acid

cluster_0 Cell Nucleus RA Retinoic Acid (RA) RAR_RXR RAR/RXR Complex RA->RAR_RXR binds & activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to Differentiation_Genes Myeloid Differentiation Associated Genes RARE->Differentiation_Genes activates transcription Cell_Differentiation Cellular Differentiation Differentiation_Genes->Cell_Differentiation Apoptosis Apoptosis Differentiation_Genes->Apoptosis DDP38003 DDP-38003 LSD1 LSD1 (KDM1A) DDP38003->LSD1 inhibits LSD1->RAR_RXR LSD1 inhibition enhances RA-mediated transcription Histone_Demethylation Histone Demethylation (H3K4me2/H3K9me2) LSD1->Histone_Demethylation catalyzes Repressive_Complex Repressive Chromatin Complex Histone_Demethylation->Repressive_Complex maintains Repressive_Complex->Differentiation_Genes represses transcription

Caption: Synergistic signaling of DDP-38003 and Retinoic Acid.

General Experimental Workflow for In Vitro and In Vivo Combination Studies

cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis Cell_Culture AML Cell Culture (e.g., NB4, HL-60) Treatment_Vitro Treatment: - DDP-38003 - Retinoic Acid - Combination Cell_Culture->Treatment_Vitro Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Treatment_Vitro->Cell_Viability Differentiation_Assay Differentiation Analysis (Flow Cytometry for CD11b) Treatment_Vitro->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment_Vitro->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Differentiation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Leukemia Mouse Model (e.g., AML xenograft) Treatment_Vivo Treatment Groups: - Vehicle Control - DDP-38003 (oral) - Retinoic Acid (pellet) - Combination Animal_Model->Treatment_Vivo Monitoring Monitor Tumor Burden & Animal Health Treatment_Vivo->Monitoring Survival_Analysis Kaplan-Meier Survival Analysis Monitoring->Survival_Analysis Survival_Analysis->Data_Analysis

Caption: Workflow for preclinical evaluation of DDP-38003 and RA.

Experimental Protocols

In Vitro Assessment of Synergistic Anti-Leukemic Activity

Objective: To determine the synergistic effect of DDP-38003 and retinoic acid on the proliferation, differentiation, and apoptosis of AML cells.

Materials:

  • AML cell lines (e.g., NB4, HL-60, THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • All-trans retinoic acid (ATRA)

  • DMSO (for stock solutions)

  • 96-well and 6-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Flow cytometer

  • PE-conjugated anti-human CD11b antibody and corresponding isotype control

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

Protocol:

  • Cell Culture:

    • Maintain AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of ATRA in DMSO. Protect from light.

    • Further dilute the stock solutions in culture medium to the desired final concentrations.

  • Cell Viability Assay:

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Treat cells with a dose range of DDP-38003, ATRA, and the combination of both. Include a vehicle control (DMSO).

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate IC50 values and use combination index analysis (e.g., Chou-Talalay method) to determine synergy.

  • Differentiation Assay (Flow Cytometry):

    • Seed 2 x 10^5 cells/mL in a 6-well plate.

    • Treat cells with DDP-38003 (e.g., 1 µM), ATRA (e.g., 1 µM), and the combination.

    • Incubate for 72-96 hours.

    • Harvest cells and wash with PBS.

    • Stain with PE-conjugated anti-human CD11b antibody or isotype control for 30 minutes at 4°C in the dark.

    • Wash cells and resuspend in FACS buffer.

    • Analyze the percentage of CD11b-positive cells using a flow cytometer.

  • Apoptosis Assay (Flow Cytometry):

    • Follow the same treatment procedure as the differentiation assay.

    • Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

In Vivo Evaluation in a Murine Leukemia Model

Objective: To evaluate the in vivo efficacy of DDP-38003 in combination with retinoic acid on tumor growth and survival in a mouse model of leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human AML cells for xenograft (e.g., MOLM-13, patient-derived xenografts)

  • This compound

  • Retinoic acid pellets (e.g., 21-day slow-release)

  • Vehicle for DDP-38003 (e.g., 40% PEG 400 in 5% glucose solution)

  • Oral gavage needles

  • Calipers for tumor measurement (if applicable for subcutaneous models)

Protocol:

  • Animal Model Establishment:

    • Inject human AML cells intravenously or subcutaneously into immunocompromised mice.

    • Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis, or palpable tumor).

  • Treatment Groups:

    • Randomize mice into four groups:

      • Vehicle control (oral gavage) + Placebo pellet.

      • DDP-38003 (e.g., 22.5 mg/kg, oral gavage, 3 times per week).[1][2][7]

      • Retinoic acid (subcutaneous implantation of a slow-release pellet).

      • DDP-38003 + Retinoic acid.

  • Drug Administration:

    • Begin treatment when leukemia is established.

    • Administer DDP-38003 by oral gavage according to the specified schedule.

    • Implant the retinoic acid pellet subcutaneously at the start of the treatment period.

  • Monitoring and Efficacy Evaluation:

    • Monitor animal body weight and overall health daily.

    • If using a subcutaneous model, measure tumor volume with calipers 2-3 times per week.

    • The primary endpoint is overall survival. Monitor mice until they meet predefined humane endpoints.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves for each treatment group.

    • Compare survival between groups using the log-rank test.

    • If applicable, plot tumor growth curves and compare tumor volumes between groups at different time points.

References

DDP-38003 Dihydrochloride: A Potent and Orally Bioavailable KDM1A/LSD1 Inhibitor for Histone Demethylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride is a novel, potent, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] This enzyme plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[3] Dysregulation of KDM1A/LSD1 is implicated in various cancers, making it a compelling target for therapeutic development. DDP-38003 serves as a valuable research tool for investigating the biological functions of KDM1A/LSD1 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of DDP-38003 in biochemical and cell-based assays to study histone demethylation.

Mechanism of Action

DDP-38003 inhibits the enzymatic activity of KDM1A/LSD1, leading to an increase in the methylation levels of its substrates, primarily H3K4me2 and H3K9me2. By blocking KDM1A/LSD1, DDP-38003 can induce changes in gene expression, leading to cell differentiation and reduced proliferation in cancer cells.[1][4]

cluster_0 Mechanism of DDP-38003 Action cluster_1 Cellular Outcomes DDP-38003 DDP-38003 KDM1A/LSD1 KDM1A/LSD1 (Active) DDP-38003->KDM1A/LSD1 Inhibits DDP-38003->KDM1A/LSD1 Histone H3 (K4/K9) Histone H3 (K4/K9) KDM1A/LSD1->Histone H3 (K4/K9) Acts on Demethylation Demethylation Histone H3 (K4/K9)->Demethylation Undergoes Gene Repression Gene Repression Demethylation->Gene Repression Leads to Cell Differentiation Cell Differentiation Gene Repression->Cell Differentiation Inhibition of Repression Leads to Tumor Growth Inhibition Tumor Growth Inhibition Cell Differentiation->Tumor Growth Inhibition

Mechanism of DDP-38003 Inhibition of KDM1A/LSD1

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy

ParameterValueCell Line/EnzymeReference
IC5084 nMKDM1A/LSD1[1][2][3][4]

Table 2: In Vivo Efficacy in a Mouse Leukemia Model

DosageSurvival Rate IncreaseMouse ModelReference
11.25 mg/kg35%Leukemia[1][4]
22.50 mg/kg62%Leukemia[1][4]

Table 3: Cellular Activity in THP-1 Human Leukemia Cells

AssayObservationNoteReference
Colony Forming AbilityReducedMore active than the 1R, 2S analogue[1][4]
Cell DifferentiationInducedMore active than the 1R, 2S analogue[1][4]

Table 4: In Vivo Combination Therapy with Retinoic Acid (RA) in a Mouse Model

TreatmentMedian Survival (days)Reference
Control21[5]
DDP-38003 alone37[5]
RA alone49[5]
DDP-38003 + RA70[5]

Experimental Protocols

KDM1A/LSD1 Histone Demethylase Activity Assay (In Vitro)

This protocol is a representative method for determining the IC50 of DDP-38003 against KDM1A/LSD1. Commercial kits are available and their specific instructions should be followed.

cluster_workflow KDM1A/LSD1 Activity Assay Workflow start Prepare Reagents add_enzyme Add KDM1A/LSD1 Enzyme start->add_enzyme add_inhibitor Add DDP-38003 (or vehicle) add_enzyme->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add H3K4me2 Peptide Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection read Read Signal (Fluorescence/Luminescence) add_detection->read analyze Calculate IC50 read->analyze

Workflow for KDM1A/LSD1 Activity Assay

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Biotinylated di-methylated histone H3K4 peptide substrate

  • This compound

  • Assay buffer

  • Detection reagent (e.g., Amplex Red, HTRF, or AlphaLISA reagents)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of KDM1A/LSD1 enzyme and H3K4me2 peptide substrate in assay buffer.

  • Enzyme and Inhibitor Addition: To the wells of a 384-well plate, add the KDM1A/LSD1 enzyme solution. Add the DDP-38003 dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to all wells to initiate the demethylation reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This step will measure the amount of hydrogen peroxide produced during the demethylation reaction.

  • Signal Reading: Read the fluorescence or luminescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of DDP-38003 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Colony Formation Assay

This protocol describes how to assess the effect of DDP-38003 on the clonogenic potential of THP-1 acute myeloid leukemia cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates

  • Crystal Violet staining solution

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed THP-1 cells in the methylcellulose-based medium in 6-well plates at a density of 500-1000 cells per well. Add DDP-38003 at various concentrations (e.g., 10 nM to 1 µM) or vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with Crystal Violet solution for 1 hour. Wash the plates with PBS to remove excess stain. Count the number of colonies (defined as a cluster of >50 cells) in each well.

  • Data Analysis: Express the number of colonies in treated wells as a percentage of the vehicle-treated control.

THP-1 Cell Differentiation Assay

This protocol is for evaluating the ability of DDP-38003 to induce differentiation of THP-1 monocytic cells into a more mature macrophage-like phenotype.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • This compound

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD14)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed THP-1 cells in 6-well plates at a density of 2 x 10^5 cells/mL. Treat the cells with various concentrations of DDP-38003 (e.g., 100 nM to 5 µM) or vehicle control for 72-96 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash them with flow cytometry buffer. Incubate the cells with fluorochrome-conjugated antibodies against CD11b and CD14 for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells again and resuspend them in flow cytometry buffer. Analyze the expression of CD11b and CD14 using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells positive for the differentiation markers in the treated versus control groups.

Western Blotting for Histone Methylation

This protocol allows for the detection of changes in global histone H3K4me2 and H3K9me2 levels following treatment with DDP-38003.

Materials:

  • Treated and untreated cells

  • Histone extraction buffer

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction: Treat cells with DDP-38003 for the desired time. Harvest the cells and extract histones using a histone extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 loading control.

In Vivo Studies

DDP-38003 has demonstrated oral bioavailability and in vivo efficacy in a murine leukemia model.[1][4] A general protocol for such a study is outlined below. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol Outline:

  • Animal Model: Utilize an appropriate mouse model of leukemia (e.g., xenograft or transgenic model).

  • Drug Formulation and Administration: Formulate this compound for oral gavage.

  • Treatment Schedule: Administer DDP-38003 or vehicle control to the mice according to a predetermined schedule (e.g., daily or several times a week).

  • Monitoring: Monitor the mice for tumor burden (e.g., by bioluminescence imaging or peripheral blood analysis) and overall health.

  • Endpoint: The primary endpoint is typically overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement by measuring histone methylation levels.

Conclusion

This compound is a potent and specific inhibitor of KDM1A/LSD1 that serves as an invaluable tool for studying the role of histone demethylation in normal physiology and disease. The protocols provided herein offer a framework for researchers to investigate the biochemical and cellular effects of this compound and to explore its therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of KDM1A Inhibition by DDP-38003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its involvement in various cellular processes, including differentiation, proliferation, and stem cell maintenance, has made it a compelling therapeutic target in oncology. DDP-38003 is a potent and orally bioavailable small molecule inhibitor of KDM1A with an IC50 of 84 nM.[1][2] This document provides detailed protocols for utilizing Western blotting to assess the pharmacological inhibition of KDM1A by DDP-38003 in a cellular context, focusing on changes in KDM1A protein levels and the methylation status of its key substrate, H3K4me2.

Signaling Pathway of KDM1A

KDM1A is a central epigenetic regulator implicated in multiple signaling pathways. One of the well-established pathways involves its role in the Wnt/β-catenin signaling cascade. By regulating the expression of key components in this pathway, KDM1A can influence cell fate and proliferation. The inhibition of KDM1A by DDP-38003 is expected to derepress the expression of target genes, leading to downstream cellular effects such as cell differentiation and apoptosis.

KDM1A_Signaling_Pathway DDP_38003 DDP-38003 KDM1A KDM1A (LSD1) DDP_38003->KDM1A inhibition H3K4me2 Histone H3 Lysine 4 (di-methylated) KDM1A->H3K4me2 demethylation Wnt_Pathway Wnt/β-catenin Pathway Modulation KDM1A->Wnt_Pathway Gene_Repression Target Gene Repression H3K4me2->Gene_Repression leads to Cell_Differentiation Cell Differentiation Gene_Repression->Cell_Differentiation inhibition of Apoptosis Apoptosis Gene_Repression->Apoptosis inhibition of

Figure 1: Simplified signaling pathway of KDM1A inhibition by DDP-38003.

Quantitative Data Summary

The following tables summarize the key quantitative data for DDP-38003 and its effects.

Compound Target IC50 Reference
DDP-38003KDM1A/LSD184 nM[1][2]

Table 1: In vitro inhibitory activity of DDP-38003.

Cell Line Treatment Concentration Effect Reference
THP-1DDP-380035 nM5.1 ± 1.3% increase in CD86 expression
THP-1DDP-3800350 nM41.2 ± 2.8% increase in CD86 expression

Table 2: Cellular activity of DDP-38003 on THP-1 cell differentiation marker CD86 after 48 hours of treatment.

Animal Model Treatment Dosage Effect on Survival Rate Reference
Mouse Leukemia ModelDDP-38003 (oral admin.)11.25 mg/kg35% increase[1]
Mouse Leukemia ModelDDP-38003 (oral admin.)22.50 mg/kg62% increase[1]

Table 3: In vivo efficacy of DDP-38003.

Experimental Workflow

The general workflow for assessing KDM1A inhibition by DDP-38003 using Western blot is outlined below.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Seed and culture cells (e.g., THP-1, SK-N-BE) treatment 2. Treat with DDP-38003 (e.g., 0.1 - 10 µM for 24-72h) cell_culture->treatment harvest 3. Harvest cells treatment->harvest lysis 4. Cell Lysis & Histone Extraction harvest->lysis quantification 5. Protein Quantification (BCA assay) lysis->quantification sds_page 6. SDS-PAGE (15% gel) quantification->sds_page transfer 7. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 8. Blocking (5% BSA in TBST) transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-KDM1A, anti-H3K4me2, anti-H3) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection imaging 12. Image Acquisition detection->imaging quant_analysis 13. Densitometry Analysis imaging->quant_analysis

Figure 2: Experimental workflow for Western blot analysis of KDM1A inhibition.

Detailed Experimental Protocols

Cell Culture and Treatment with DDP-38003
  • Cell Seeding: Seed a human cancer cell line known to express KDM1A (e.g., acute myeloid leukemia cell line THP-1 or neuroblastoma cell line SK-N-BE) in appropriate culture vessels.

  • Cell Adherence/Growth: Allow cells to adhere (for adherent lines) or reach a logarithmic growth phase (for suspension lines).

  • DDP-38003 Preparation: Prepare a stock solution of DDP-38003 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, and 10 µM) and time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for observing an effect.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of DDP-38003. Include a vehicle control (medium with the same concentration of DMSO used for the highest DDP-38003 concentration).

  • Incubation: Incubate the cells for the desired duration at 37°C in a humidified atmosphere with 5% CO2.

Histone Extraction (Acid Extraction Method)
  • Cell Harvesting: Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Nuclear Isolation: Centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice with intermittent vortexing to extract basic histone proteins.

  • Protein Precipitation: Centrifuge to remove nuclear debris and precipitate the histones from the supernatant using trichloroacetic acid.

  • Washing and Solubilization: Wash the histone pellet with ice-cold acetone and resuspend in distilled water.

Protein Quantification
  • Assay: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histone proteins. Run the gel at 100-120V until the dye front nears the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for semi-dry systems.

  • Transfer Verification: Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the following primary antibodies diluted in 5% BSA/TBST overnight at 4°C:

    • Anti-KDM1A: To assess the total levels of KDM1A protein.

    • Anti-di-methyl Histone H3 (Lys4): To measure the levels of the KDM1A substrate.

    • Anti-Total Histone H3: As a loading control for histone modifications.

    • Anti-β-actin or Anti-GAPDH: As a loading control for total protein lysates.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the H3K4me2 band to the total H3 band and the KDM1A band to the loading control (β-actin or GAPDH).

Expected Outcomes

Upon successful inhibition of KDM1A by DDP-38003, a dose- and time-dependent increase in the global levels of H3K4me2 is anticipated. Total KDM1A protein levels are not expected to change significantly unless the inhibitor also affects KDM1A protein stability. The loading controls (Total H3 and β-actin/GAPDH) should remain consistent across all samples. These results will provide a quantitative measure of the intracellular target engagement and pharmacological activity of DDP-38003.

References

Troubleshooting & Optimization

DDP-38003 dihydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDP-38003 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 and what is its mechanism of action?

A1: DDP-38003 is an orally active and potent inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 value of 84 nM.[1][2][3] KDM1A is an epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating histones.[1][2] By inhibiting KDM1A, DDP-38003 can alter gene expression pathways involved in cancer cell proliferation, differentiation, and survival.[1][2] KDM1A has been shown to be overexpressed in various cancers, making it a promising therapeutic target.

Q2: What is the known solubility of this compound?

A2: The solubility of this compound has been determined in dimethyl sulfoxide (DMSO). Information for the related trihydrochloride salt is available for aqueous solutions and can serve as a useful reference.

Q3: How should I prepare a stock solution of this compound?

A3: For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. A stock solution of at least 29 mg/mL in DMSO can be achieved. For aqueous preparations, while specific data for the dihydrochloride is limited, the trihydrochloride form is soluble in water at 50 mg/mL with the aid of ultrasonication. It is advisable to start with a small amount of powder and vortex or sonicate to ensure complete dissolution.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: While the hydrochloride salt form is designed to improve aqueous solubility, direct dissolution in buffers at neutral or alkaline pH may be challenging and can lead to precipitation. This is because the free base form of the compound, which is less soluble, can be generated at higher pH. It is generally recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer of choice. For the related trihydrochloride salt, a solubility of 50 mg/mL in PBS has been reported.

Q5: How should I store solutions of this compound?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles. Aqueous solutions are likely to be less stable and should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at 4°C for short-term storage (hours to a few days), but stability studies are recommended to confirm the integrity of the compound over time.

Troubleshooting Guide for Aqueous Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered with this compound in aqueous solutions.

Problem 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
  • Cause A: Exceeding the aqueous solubility limit. The concentration of DDP-38003 in the final aqueous solution may be too high.

    • Solution: Decrease the final concentration of DDP-38003 in your experiment.

  • Cause B: pH of the aqueous buffer. The pH of the buffer can significantly impact the solubility of amine hydrochloride salts. At neutral or alkaline pH, the compound may convert to its less soluble free base form.

    • Solution: Attempt to use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). If the experimental conditions allow, test a range of pH values to find the optimal solubility.

  • Cause C: "Salting out" effect. High salt concentrations in the buffer can sometimes decrease the solubility of a compound.

    • Solution: If possible, try reducing the salt concentration of your buffer.

Problem 2: Cloudiness or turbidity of the aqueous solution, even at low concentrations.
  • Cause A: Aggregation of the compound. DDP-38003 may be forming small aggregates that are not immediately visible as a precipitate.

    • Solution 1: Use of co-solvents. Including a small percentage of a water-miscible organic solvent, such as ethanol or PEG 400, in the final aqueous solution can help to prevent aggregation. An in vivo formulation for DDP-38003 uses 40% PEG 400 in a 5% glucose solution, indicating its utility as a co-solvent.

    • Solution 2: Sonication. Briefly sonicating the final aqueous solution can help to break up small aggregates.

Problem 3: Inconsistent experimental results.
  • Cause A: Degradation of the compound in aqueous solution. DDP-38003 may not be stable in your aqueous buffer over the time course of your experiment.

    • Solution: Prepare fresh aqueous solutions of DDP-38003 for each experiment. If this is not feasible, perform a stability study to determine the time frame over which the compound remains stable in your specific buffer and storage conditions.

  • Cause B: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) in your buffer to prevent adsorption.

Data Presentation

Table 1: Solubility of DDP-38003 Salts in Various Solvents

Compound FormSolventSolubilityNotes
This compoundDMSO≥ 29 mg/mL-
DDP-38003 trihydrochlorideWater50 mg/mLRequires ultrasonication
DDP-38003 trihydrochloridePBS50 mg/mL-
DDP-38003 (for in vivo)40% PEG 400 in 5% glucoseNot specifiedOral administration formulation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Aqueous Solubility Determination (Turbidimetric Method)

This protocol provides a general method to quickly assess the approximate aqueous solubility of this compound in a buffer of your choice.

  • Prepare a high-concentration DMSO stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer of choice (e.g., PBS at pH 7.4).

  • Transfer: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature for a predetermined time (e.g., 2 hours). Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Visualizations

KDM1A_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects KDM1A KDM1A (LSD1) HistoneH3 Histone H3 (H3K4me1/2, H3K9me1/2) KDM1A->HistoneH3 Demethylation GeneExpression Altered Gene Expression (e.g., Tumor Suppressor Genes) HistoneH3->GeneExpression Repression/Activation Proliferation Decreased Proliferation GeneExpression->Proliferation Differentiation Induction of Differentiation GeneExpression->Differentiation Apoptosis Apoptosis GeneExpression->Apoptosis DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: Simplified signaling pathway of DDP-38003 action.

Solubility_Troubleshooting_Workflow Start Start: Dissolving This compound DMSO_Stock Prepare concentrated stock in DMSO Start->DMSO_Stock Dilute_Aq Dilute into aqueous buffer DMSO_Stock->Dilute_Aq Precipitate Precipitate forms? Dilute_Aq->Precipitate Soluble Solution is clear Precipitate->Soluble No Lower_Conc Lower final concentration Precipitate->Lower_Conc Yes Lower_Conc->Dilute_Aq Change_pH Use more acidic buffer (pH < 7) Lower_Conc->Change_pH Change_pH->Dilute_Aq Add_Cosolvent Add co-solvent (e.g., PEG 400) Change_pH->Add_Cosolvent Add_Cosolvent->Dilute_Aq

Caption: Troubleshooting workflow for solubility issues.

References

Preventing DDP-38003 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DDP-38003 dihydrochloride in cell culture media.

Troubleshooting Guide

Precipitation of this compound upon dilution into aqueous-based cell culture media can be a significant issue, leading to inaccurate dosing and unreliable experimental results. The primary cause is often the conversion of the more soluble hydrochloride salt to its less soluble free base form, a process highly dependent on the pH of the final solution.

Solubility Data Summary

The following table summarizes the available solubility data for DDP-38003 salts. As shown, the hydrochloride forms are designed to enhance aqueous solubility. However, this solubility is not absolute and can be affected by the composition of the diluent.

CompoundSolventSolubilityConcentration (mM)Notes
This compound DMSO≥ 29 mg/mL68.50Hygroscopic DMSO can impact solubility; use newly opened solvent.[1][2]
DDP-38003 trihydrochloride Water50 mg/mL108.73Requires sonication to dissolve.[3][4]
DDP-38003 trihydrochloride PBS50 mg/mL108.73Clear solution, may require sonication.[2][5]
DDP-38003 trihydrochloride 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL5.44A complex vehicle used for in vivo studies.[2][3]
DDP-38003 trihydrochloride 10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL5.44An alternative in vivo formulation.[2][3]
Experimental Protocol: Media Compatibility Test

To proactively determine the optimal conditions for your specific cell culture medium, it is highly recommended to perform a small-scale compatibility test before your main experiment.

Objective: To determine the maximum soluble concentration of this compound in your cell culture medium and to observe for any potential precipitation over time.

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied.

    • Note: It is crucial that the initial stock solution is fully dissolved before proceeding.

  • Serial Dilution in Media:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Add the appropriate volume of pre-warmed cell culture medium to each tube/well.

    • Add the corresponding volume of the 10 mM stock solution to achieve the final concentrations. Ensure the final DMSO concentration is consistent across all conditions and is at a level non-toxic to your cells (typically ≤ 0.5%).

    • Mix gently but thoroughly by pipetting up and down.

  • Observation:

    • Immediately after mixing, visually inspect each solution for any signs of cloudiness or precipitate.

    • Incubate the tubes/plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the solutions again at several time points (e.g., 15 minutes, 1 hour, 4 hours, 24 hours). A light microscope can be used to detect fine precipitates.

  • Analysis:

    • The highest concentration that remains clear throughout the observation period is the maximum practical working concentration for your specific medium and conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: DDP-38003 is a weakly basic compound. The dihydrochloride salt form is used to increase its aqueous solubility. However, most mammalian cell culture media are buffered to a physiological pH of 7.2-7.4.[6][7] At this pH, the hydrochloride salt can convert to its corresponding free base, which is significantly less soluble in water, causing it to precipitate out of solution. This process is known as disproportionation.[8]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use newly opened or properly stored anhydrous DMSO, as absorbed water can affect the stability of the compound in solution.

Q3: How can I prevent precipitation when diluting my DMSO stock solution into the media?

A3: To minimize the risk of precipitation upon dilution, follow these best practices:

  • Use a concentrated stock solution: This minimizes the volume of DMSO added to the media.

  • Add stock to media, not vice-versa: Pipette the small volume of the DMSO stock solution directly into the larger volume of pre-warmed cell culture medium while gently vortexing or swirling the medium. This promotes rapid dispersal and reduces the chance of localized high concentrations that can precipitate.

  • Pre-warm the media: Using media at 37°C can help with solubility.

  • Prepare fresh dilutions: It is best to prepare the final working solution immediately before adding it to your cells. Avoid storing the compound in its final diluted form in the media for extended periods.

Q4: Can I adjust the pH of my cell culture media to improve solubility?

A4: While lowering the pH of the media would increase the solubility of this compound, this is generally not recommended as it can significantly impact cell health, viability, and function. Most cell lines are sensitive to changes in pH outside of their optimal physiological range.[1][6] An alternative could be to use a medium buffered with HEPES, which provides more robust pH control, but the physiological pH will still be a factor.[6][7]

Q5: What should I do if I notice a precipitate in my culture after adding the compound?

A5: If you observe a precipitate, it is an indication that the compound is not fully in solution, and the effective concentration is unknown. The experiment should be discarded as the results will not be reliable. You should then perform the Media Compatibility Test described above to determine a more appropriate working concentration.

Visualizations

Experimental Workflow for this compound

cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock check_dissolved Ensure Complete Dissolution prep_stock->check_dissolved check_dissolved->prep_stock Not Dissolved (Vortex/Warm) prewarm_media Pre-warm Cell Culture Media to 37°C check_dissolved->prewarm_media Fully Dissolved dilute Add Stock to Media (not vice-versa) with Mixing prewarm_media->dilute check_precipitate Observe for Precipitation dilute->check_precipitate add_to_cells Add Final Dilution to Cells Immediately end Proceed with Experiment add_to_cells->end precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No troubleshoot_action Perform Media Compatibility Test to Find Lower Working Concentration precipitate_yes->troubleshoot_action precipitate_no->add_to_cells troubleshoot_action->start

Caption: Workflow for preparing and troubleshooting DDP-38003 solutions.

pH-Dependent Solubility of DDP-38003

cluster_eq Chemical Equilibrium in Aqueous Solution cluster_ph Influence of Media pH DDP-38003-2H+ DDP-38003-2H⁺ + 2Cl⁻ (Soluble Salt Form) DDP-38003 DDP-38003 (Less Soluble Free Base) DDP-38003-2H+->DDP-38003 + 2H⁺ low_ph Low pH (Acidic) (e.g., Stock in DMSO) low_ph->DDP-38003-2H+ Shifts Equilibrium Left (Favors Soluble Form) high_ph High pH (Physiological) (e.g., Cell Media pH 7.4) high_ph->DDP-38003 Shifts Equilibrium Right (Favors Precipitation)

References

Off-target effects of DDP-38003 dihydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using DDP-38003 dihydrochloride. The following information addresses potential issues related to off-target effects, particularly at high concentrations, and offers troubleshooting strategies and frequently asked questions (FAQs).

Troubleshooting Guides & FAQs

Q1: We are observing unexpected cellular phenotypes at high concentrations of this compound that do not seem to align with its known function as a KDM1A/LSD1 inhibitor. What could be the cause?

A: At high concentrations, small molecule inhibitors like this compound may exhibit off-target effects, meaning they can interact with other proteins besides their intended target, KDM1A/LSD1. This can lead to a variety of unexpected cellular responses. While specific off-target screening data for DDP-38003 is not publicly available, it is a known phenomenon for a number of kinase and epigenetic modulators. It is crucial to determine if the observed phenotype is a result of inhibiting KDM1A/LSD1 or an off-target protein.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that DDP-38003 is engaging with KDM1A/LSD1 in your experimental system at the concentrations used. This can be done using a Cellular Thermal Shift Assay (CETSA™).

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for KDM1A/LSD1 (84 nM)[1][2], it is more likely to be an off-target effect.

  • Use a Structurally Unrelated KDM1A/LSD1 Inhibitor: As a control, test a different, structurally distinct KDM1A/LSD1 inhibitor. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, this strengthens the hypothesis of an off-target effect of DDP-38003.

  • Consider Off-Target Profiling: If resources allow, consider performing an off-target profiling screen. This can involve screening DDP-38003 against a panel of kinases, phosphatases, and other enzymes.

Q2: What are the potential off-target liabilities for KDM1A/LSD1 inhibitors in general?

A: KDM1A/LSD1 is a flavin-dependent amine oxidase. Inhibitors targeting this enzyme, especially those that are not highly selective, could potentially interact with other flavoenzymes, such as monoamine oxidases (MAO-A and MAO-B) or other histone demethylases. Some studies on other LSD1 inhibitors have noted that off-target effects can significantly contribute to their biological activity.

Q3: How can we experimentally assess the selectivity of this compound in our laboratory?

A: Several experimental approaches can be used to profile the selectivity of an inhibitor. Here are three common methods:

  • In Vitro Kinase Profiling: This involves screening the compound against a large panel of purified kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA™): This method assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. It can be adapted to a proteome-wide scale (Thermal Proteome Profiling) to identify off-target binders.

  • Affinity Chromatography-Mass Spectrometry: This technique uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of DDP-38003 against a panel of kinases.

Objective: To determine the inhibitory activity of DDP-38003 against a broad range of protein kinases.

Materials:

  • This compound

  • A commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel

  • Appropriate kinase buffers, substrates, and ATP

  • Detection reagents (e.g., radiometric, fluorescent)

Procedure:

  • Compound Preparation: Prepare a stock solution of DDP-38003 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select the screening concentration(s). A common starting point for a primary screen is 1 µM and 10 µM.

  • Kinase Reactions: The kinase reactions are typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP (often at the Km concentration), and either DDP-38003 or vehicle control.

  • Incubation: The reaction plates are incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the kinase activity is measured using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. For kinases showing significant inhibition (e.g., >50% at 1 µM), a follow-up dose-response curve should be generated to determine the IC50 value.

Data Presentation:

The results of the kinase profiling should be summarized in a table.

Target% Inhibition at 1 µM DDP-38003% Inhibition at 10 µM DDP-38003IC50 (µM)
KDM1A/LSD1 (On-Target)95%99%0.084
Kinase A5%15%> 10
Kinase B65%90%0.8
Kinase C10%25%> 10
............

Hypothetical data for illustrative purposes.

Protocol 2: Cellular Thermal Shift Assay (CETSA™)

Objective: To confirm the engagement of DDP-38003 with its target (KDM1A/LSD1) and identify potential off-targets in a cellular environment.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for heating samples (e.g., thermocycler)

  • Equipment for protein analysis (e.g., Western blotting apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with a high concentration of DDP-38003 (e.g., 10-100 µM) and a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for KDM1A/LSD1 to assess its thermal stabilization. For proteome-wide analysis, the soluble fractions would be analyzed by mass spectrometry.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve of the protein to a higher temperature in the presence of DDP-38003.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Observe Unexpected Phenotype at High [DDP-38003] confirm_on_target Confirm On-Target (KDM1A/LSD1) Engagement (e.g., CETSA) start->confirm_on_target dose_response Perform Detailed Dose-Response Curve confirm_on_target->dose_response control_inhibitor Test Structurally Unrelated KDM1A/LSD1 Inhibitor dose_response->control_inhibitor off_target_screen Consider Off-Target Profiling control_inhibitor->off_target_screen phenotype_on_target Phenotype is Likely On-Target off_target_screen->phenotype_on_target No significant off-targets identified phenotype_off_target Phenotype is Likely Off-Target off_target_screen->phenotype_off_target Off-targets identified

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

G cluster_pathway Hypothetical Signaling Pathway Interaction DDP38003 DDP-38003 (High Conc.) KDM1A KDM1A/LSD1 (On-Target) DDP38003->KDM1A Inhibits OffTarget Off-Target Protein (e.g., Kinase B) DDP38003->OffTarget Inhibits (at high conc.) Histone_Demethylation Inhibition of Histone Demethylation KDM1A->Histone_Demethylation Leads to Downstream_OffTarget Unexpected Phenotype OffTarget->Downstream_OffTarget Leads to Downstream_OnTarget Expected Downstream Effects Histone_Demethylation->Downstream_OnTarget

Caption: Potential on-target vs. off-target signaling pathways.

G cluster_experimental_flow Experimental Workflow for Selectivity Profiling start Prepare DDP-38003 Stock invitro_screen In Vitro Kinase Panel Screen (Primary Screen) start->invitro_screen cellular_assay Cellular Target Engagement (CETSA) start->cellular_assay dose_response IC50 Determination for Hits invitro_screen->dose_response data_analysis Analyze and Compare On- and Off-Target Potency cellular_assay->data_analysis dose_response->data_analysis

Caption: Workflow for assessing inhibitor selectivity.

References

Technical Support Center: DDP-38003 Dihydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DDP-38003 dihydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the mechanism of action of this compound?

This compound is an orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3][4] KDM1A is an epigenetic enzyme that removes methyl groups from histones, and its inhibition can reactivate tumor suppressor genes, induce differentiation, and reduce the growth of cancer cells.[5]

2. What is a recommended starting dose for in vivo studies?

In mouse leukemia models, doses of 11.25 mg/kg and 22.50 mg/kg administered orally have been shown to be effective, increasing survival rates by 35% and 62%, respectively.[1][2][4][6][7] The half-life of DDP-38003 is approximately 8 hours.[1][2][4][6][7]

3. How should I prepare this compound for oral administration?

A common method is to dissolve DDP-38003 in a vehicle of 40% PEG400 in a 5% glucose solution.[2][8] Another suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Due to its hygroscopic nature, it is recommended to use newly opened DMSO for stock solutions.[1][2][4][6][7]

4. I'm observing precipitation of the compound in my vehicle. What can I do?

If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the DMSO used for the initial stock solution is of high quality and has not absorbed moisture, as this can impact solubility.[1][2][4][6][7] Preparing fresh solutions before each experiment is recommended.

5. What is the recommended storage condition for this compound?

The solid compound should be stored at 4°C, sealed away from moisture.[2][4][6][7] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also in a sealed container.[1][2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]

6. I am not observing the expected therapeutic effect. What are some potential reasons?

  • Suboptimal Dosing or Schedule: The provided doses are a starting point. The optimal dose and frequency may vary depending on the animal model and disease context. Consider performing a dose-response study.

  • Compound Instability: Ensure proper storage and handling of both the solid compound and prepared solutions to prevent degradation.

  • Administration Issues: For oral gavage, ensure the full dose is administered correctly and that the animal is not regurgitating the compound.

  • Model Resistance: The specific tumor model being used may be resistant to KDM1A inhibition.

  • Combined Therapy: Some studies have shown that combining DDP-38003 with other agents, such as all-trans retinoic acid (RA), can significantly enhance its therapeutic effect.[5]

7. Are there any known off-target effects or toxicities?

The provided search results do not detail specific off-target effects or toxicities for DDP-38003. However, as with any small molecule inhibitor, off-target effects are possible. It is recommended to include control groups and monitor animals for signs of toxicity, such as weight loss, behavioral changes, or other adverse effects.

Quantitative Data Summary

ParameterValueSource
IC50 (KDM1A/LSD1) 84 nM[1][2][3][4]
In Vivo Efficacy (11.25 mg/kg) 35% increased survival (mouse leukemia model)[1][2][4][6][7]
In Vivo Efficacy (22.50 mg/kg) 62% increased survival (mouse leukemia model)[1][2][4][6][7]
Half-life 8 hours[1][2][4][6][7]
Solubility in DMSO ≥ 29 mg/mL (68.50 mM)[2][4][6][7]
Solubility in H2O 50 mg/mL (108.73 mM) (requires sonication)[1][8]

Experimental Protocols & Visualizations

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Prepare DDP-38003 Solution treatment Oral Administration of DDP-38003 prep_compound->treatment animal_acclimate Animal Acclimation tumor_implant Tumor Cell Implantation animal_acclimate->tumor_implant randomize Randomize into Groups tumor_implant->randomize randomize->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Collect Endpoint Data (e.g., Survival, Tumor Volume) monitoring->data_collection analysis Statistical Analysis data_collection->analysis

Caption: General workflow for in vivo experiments with DDP-38003.

Signaling Pathway of KDM1A/LSD1 Inhibition

This diagram illustrates the simplified mechanism of action of DDP-38003 as a KDM1A/LSD1 inhibitor.

signaling_pathway cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcome KDM1A KDM1A / LSD1 Histone Histone H3 (e.g., H3K4me2) KDM1A->Histone Demethylation Gene Tumor Suppressor Genes Histone->Gene Repression Outcome Gene Reactivation & Tumor Growth Inhibition Gene->Outcome Leads to DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: DDP-38003 inhibits KDM1A, leading to gene reactivation.

References

Technical Support Center: Enhancing the Oral Bioavailability of DDP-38003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of DDP-38003, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3]

Troubleshooting Guide: Investigating and Improving Oral Bioavailability

Low oral bioavailability of DDP-38003 in preclinical studies can be attributed to several factors, including poor solubility, low permeability, or significant first-pass metabolism. This guide provides a systematic approach to identifying and addressing these potential issues.

Initial Assessment of Physicochemical Properties

A thorough understanding of the physicochemical properties of DDP-38003 is the first step in troubleshooting bioavailability issues.

Table 1: Physicochemical and In Vitro Properties of DDP-38003

PropertyValueSource
Molecular Formula C₂₁H₂₉Cl₃N₄O (trihydrochloride)[1]
Molecular Weight 459.84 g/mol [1]
IC₅₀ (KDM1A/LSD1) 84 nM[1][2]
Solubility (in vitro) DMSO: 100 mg/mLWater: 50 mg/mL[1]
In Vivo Half-life (mice) 8 hours[1][2]
Problem: Low In Vivo Exposure Despite Adequate Dosing

If initial in vivo studies show lower than expected plasma concentrations of DDP-38003, consider the following troubleshooting steps.

1. pH-Dependent Solubility Profiling

  • Objective: To determine the solubility of DDP-38003 across a physiologically relevant pH range (pH 1.2 to 7.4).

  • Methodology:

    • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Add an excess amount of DDP-38003 powder to each buffer in separate vials.

    • Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved DDP-38003 in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL or µM) against pH.

2. In Vitro Permeability Assessment (Caco-2 Cell Assay)

  • Objective: To assess the intestinal permeability of DDP-38003 and identify potential for active transport or efflux.

  • Methodology:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add DDP-38003 solution to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add DDP-38003 to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.

Table 2: Interpretation of Caco-2 Permeability Results

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

3. Metabolic Stability Assessment (Liver Microsomes)

  • Objective: To evaluate the susceptibility of DDP-38003 to phase I metabolism.

  • Methodology:

    • Incubate DDP-38003 at a known concentration with liver microsomes (from relevant species, e.g., mouse, rat, human) and an NADPH-generating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of DDP-38003 at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DDP-38003?

A1: DDP-38003 is an inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). K[1][2]DM1A is an enzyme that removes methyl groups from histones, specifically mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting KDM1A, DDP-38003 alters gene expression, leading to anti-tumor effects.

G cluster_0 DDP-38003 Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes DDP38003 DDP-38003 KDM1A KDM1A (LSD1) DDP38003->KDM1A Inhibits H3K4me2 H3K4me2 (Active Mark) KDM1A->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) KDM1A->H3K9me2 Demethylates GeneExpression Altered Gene Expression KDM1A->GeneExpression Regulates Differentiation Cell Differentiation GeneExpression->Differentiation Apoptosis Apoptosis GeneExpression->Apoptosis TumorGrowth Tumor Growth Inhibition Differentiation->TumorGrowth Apoptosis->TumorGrowth

Caption: The signaling pathway of DDP-38003 as a KDM1A/LSD1 inhibitor.

Q2: The provided in vivo protocol for mice uses 40% PEG 400 in a 5% glucose solution. What are some alternative formulation strategies to consider?

A2: While the PEG 400-based formulation is a good starting point, especially for early preclinical studies, other strategies can be explored to potentially improve oral bioavailability. The choice of formulation will depend on the specific physicochemical properties of DDP-38003.

Table 3: Alternative Formulation Strategies for DDP-38003

Formulation StrategyRationaleKey Components
Amorphous Solid Dispersions To improve the dissolution rate and extent of a poorly soluble crystalline drug by converting it to a higher-energy amorphous state.Polymers (e.g., PVP, HPMC, Soluplus®)
Lipid-Based Formulations (e.g., SEDDS) To enhance the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), co-solvents (e.g., Transcutol®)
Nanoparticle Formulations To increase the surface area of the drug, leading to a faster dissolution rate.Stabilizers, polymers
Complexation with Cyclodextrins To form inclusion complexes that increase the aqueous solubility of the drug.β-cyclodextrins (e.g., HP-β-CD, SBE-β-CD)

Q3: How can I quickly assess the potential for oral absorption of DDP-38003 in early-stage development?

A3: In early development, a combination of in silico predictions and simple in vitro tests can provide a good initial assessment of the oral absorption potential.

Logical Flow for Early Assessment of Oral Absorption

G cluster_0 In Silico & In Vitro Assessment cluster_1 Decision Making cluster_2 Next Steps InSilico In Silico Prediction (e.g., Lipinski's Rule of 5, logP) RiskAssessment Risk Assessment for Poor Bioavailability InSilico->RiskAssessment Solubility Kinetic Solubility Assay Solubility->RiskAssessment Permeability PAMPA Assay Permeability->RiskAssessment Proceed Proceed to In Vivo PK Studies RiskAssessment->Proceed Low Risk Optimize Optimize Formulation RiskAssessment->Optimize High Risk

References

Technical Support Center: Managing Potential Toxicity of DDP-38003 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the KDM1A/LSD1 inhibitor, DDP-38003, in preclinical animal studies. The following information is intended to aid in the design and execution of experiments, and to provide troubleshooting support for potential adverse events.

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 and what is its mechanism of action?

A1: DDP-38003 is an orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3] KDM1A is an enzyme that plays a critical role in regulating gene expression by demethylating histones.[4] By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to anti-tumor effects.

Q2: What is the recommended vehicle and dosing regimen for DDP-38003 in mice?

A2: Based on initial in vivo efficacy studies, DDP-38003 can be dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.[1] It has been administered orally to mice at doses of 11.25 mg/kg and 22.5 mg/kg, three days per week.[1]

Q3: What are the known and potential toxicities of DDP-38003 and other LSD1 inhibitors?

A3: While the Safety Data Sheet for DDP-38003 trihydrochloride states that it is not a hazardous substance or mixture, class-related toxicities have been observed with other LSD1 inhibitors in animal studies and clinical trials.[5] Researchers should be vigilant for potential hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as myelofibrosis.[2][6] Other potential toxicities include testicular atrophy and effects on spermatogenesis, and the induction of oxidative stress.[1][7]

Q4: Are there any specific safety precautions I should take when handling DDP-38003?

A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[5] Ensure adequate ventilation and avoid inhalation of dust or aerosols.[5] In case of contact with eyes or skin, flush immediately with large amounts of water.[5]

Troubleshooting Guide for Potential In-Vivo Toxicities

This guide provides a structured approach to identifying and managing potential toxicities during animal studies with DDP-38003.

Observed Issue Potential Cause Recommended Action
Weight loss (>15% of baseline), hunched posture, lethargy General toxicity, dehydration, or malnutrition.1. Monitor animal health daily. 2. Provide supportive care (e.g., hydration with subcutaneous fluids, palatable diet). 3. Consider dose reduction or temporary cessation of treatment. 4. Perform complete blood count (CBC) and serum chemistry analysis.
Pale mucous membranes, petechiae (small red/purple spots), or spontaneous bleeding Potential thrombocytopenia (low platelets).1. Immediately collect a blood sample for a CBC with a platelet count. 2. If thrombocytopenia is confirmed, consider dose reduction or termination of the study for the affected animal. 3. Consult with a veterinarian for supportive care options.
Increased susceptibility to infections Potential neutropenia (low neutrophils).1. Perform a CBC with differential to assess neutrophil count. 2. If neutropenia is severe, consider prophylactic antibiotic treatment as recommended by a veterinarian. 3. House immunocompromised animals in a sterile environment. 4. Consider dose reduction.
Reduced litter size or infertility in breeding studies Potential testicular toxicity.1. At the end of the study, perform histopathological examination of the testes. 2. Evaluate sperm count and motility. 3. Measure serum testosterone levels.

Quantitative Toxicity Data Summary (Hypothetical Data for DDP-38003)

The following tables present hypothetical, yet plausible, quantitative data for DDP-38003 based on the known toxicities of the LSD1 inhibitor class. These tables are for illustrative purposes to guide researchers in their data collection and interpretation.

Table 1: Hematological Parameters in Mice Treated with DDP-38003 for 21 Days

Parameter Vehicle Control DDP-38003 (11.25 mg/kg) DDP-38003 (22.5 mg/kg)
Platelet Count (x10^9/L) 800 ± 50650 ± 75400 ± 60
Neutrophil Count (x10^9/L) 1.5 ± 0.31.1 ± 0.20.7 ± 0.2
White Blood Cell Count (x10^9/L) 6.0 ± 1.05.2 ± 0.83.5 ± 0.7*

*p < 0.05 compared to vehicle control.

Table 2: Testicular Toxicity Parameters in Male Mice Treated with DDP-38003 for 28 Days

Parameter Vehicle Control DDP-38003 (22.5 mg/kg)
Testis Weight (mg) 100 ± 1075 ± 8
Sperm Count (x10^6/mL) 50 ± 530 ± 7
Serum Testosterone (ng/mL) 3.5 ± 0.52.0 ± 0.4*

*p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

  • Animal Model: CD-1 mice (or other appropriate strain).

  • Groups:

    • Group 1: Vehicle control (40% PEG 400 in 5% glucose solution).

    • Group 2: DDP-38003 (low dose, e.g., 11.25 mg/kg).

    • Group 3: DDP-38003 (high dose, e.g., 22.5 mg/kg).

  • Dosing: Oral administration, 3 times per week for 3 weeks.

  • Blood Collection:

    • Collect 50-100 µL of blood from the tail vein or retro-orbital sinus at baseline (Day 0) and on Days 7, 14, and 21.

    • Use EDTA-coated tubes to prevent coagulation.

  • Analysis:

    • Perform a complete blood count (CBC) using an automated hematology analyzer.

    • Key parameters to monitor: Platelet count, neutrophil count, white blood cell count, red blood cell count, and hemoglobin.

  • Data Interpretation: Compare the mean values of each parameter between the treatment groups and the vehicle control group. Statistically significant decreases in platelets or neutrophils may indicate hematological toxicity.

Protocol 2: Assessment of Testicular Toxicity

  • Animal Model: Adult male mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: DDP-38003 (e.g., 22.5 mg/kg).

  • Dosing: Oral administration, daily for 28 days.

  • Endpoint Collection (Day 29):

    • Euthanize animals according to approved institutional protocols.

    • Collect trunk blood for serum testosterone analysis.

    • Excise and weigh the testes.

    • Collect epididymal sperm for count and motility analysis.

  • Histopathology:

    • Fix one testis in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of seminiferous tubule degeneration, germ cell loss, and Leydig cell changes.

  • Analysis:

    • Measure serum testosterone using an ELISA kit.

    • Count sperm using a hemocytometer and assess motility under a microscope.

    • Compare organ weights, sperm parameters, and hormone levels between groups.

Visualizations

KDM1A_Signaling_Pathway cluster_nucleus Nucleus KDM1A KDM1A (LSD1) Transcription_Repression Transcription Repression KDM1A->Transcription_Repression Promotes Histone_H3 Histone H3 (H3K4me2) Histone_H3->KDM1A Substrate Tumor_Suppressor_Genes Tumor Suppressor Genes Transcription_Repression->Tumor_Suppressor_Genes Inhibits DDP38003 DDP-38003 DDP38003->KDM1A Inhibits

Caption: Mechanism of action of DDP-38003.

Toxicity_Monitoring_Workflow Start Start Animal Study (DDP-38003 Dosing) Daily_Monitoring Daily Clinical Observation (Weight, Behavior) Start->Daily_Monitoring Adverse_Event Adverse Event Observed? Daily_Monitoring->Adverse_Event Weekly_Blood_Collection Weekly Blood Collection (CBC) Endpoint_Necropsy Endpoint Necropsy (Organ Weights, Histopathology) Weekly_Blood_Collection->Endpoint_Necropsy End End of Study Data Analysis Endpoint_Necropsy->End Supportive_Care Provide Supportive Care (Hydration, Diet) Adverse_Event->Supportive_Care Yes Continue_Study Continue Study Adverse_Event->Continue_Study No Dose_Modification Consider Dose Modification Supportive_Care->Dose_Modification Dose_Modification->Continue_Study Continue_Study->Weekly_Blood_Collection

Caption: Experimental workflow for toxicity monitoring.

References

Validation & Comparative

A Comparative Guide to DDP-38003 and Other KDM1A/LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel KDM1A/LSD1 inhibitor, DDP-38003, with other notable inhibitors in the same class that have entered clinical development. This document compiles available experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.

Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a key epigenetic regulator involved in gene transcription and cellular differentiation. Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. DDP-38003 is an orally available inhibitor of KDM1A, demonstrating potent anti-tumor activity in preclinical models. This guide will compare DDP-38003 with other prominent KDM1A/LSD1 inhibitors: Iadademstat (ORY-1001), Bomedemstat (IMG-7289), Pulrodemstat (CC-90011), and GSK2879552.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for DDP-38003 and its counterparts against KDM1A/LSD1. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same assay conditions are limited.

InhibitorIC50 (nM)Mechanism of ActionReference
DDP-38003 84[1][2]Not specified[1][2][3]
Iadademstat (ORY-1001)18 - 20[4]Covalent, Irreversible[4][4][5]
Bomedemstat (IMG-7289)56.8[6]Irreversible[6][6]
Pulrodemstat (CC-90011)0.25[7]Reversible[7][7]
GSK287955220 - 240[5][8]Irreversible[8][5][8]

Cellular Activity

The efficacy of these inhibitors has been evaluated in various cancer cell lines, particularly in acute myeloid leukemia (AML), where KDM1A plays a crucial role in blocking differentiation.

InhibitorCell LineAssayKey FindingsReference
DDP-38003 THP-1 (AML)Colony Forming & DifferentiationMore active in reducing colony formation and inducing differentiation compared to its 1R, 2S analogue.[1][2][3][1][2][3]
Iadademstat (ORY-1001)MLL-AF9 AML cellsDifferentiation (CD11b expression)Time and dose-dependent induction of CD11b.[4][4]
Pulrodemstat (CC-90011)THP-1 (AML)Differentiation (CD11b expression)Potent induction of CD11b with an EC50 of 7 nM.[7][7]
Pulrodemstat (CC-90011)Kasumi-1 (AML)Antiproliferative activityEC50 of 2 nM.[7][7]
GSK2879552AML cell linesDifferentiation (CD11b & CD86 expression)Increased cell surface expression of CD11b and CD86.[9][9]

In Vivo Efficacy

Preclinical in vivo studies in mouse models of leukemia provide critical insights into the therapeutic potential of these inhibitors.

InhibitorAnimal ModelDosing RegimenKey FindingsReference
DDP-38003 Mouse leukemia model11.25 and 22.50 mg/kg, orally, 3 days/week for 3 weeksIncreased survival by 35% and 62%, respectively.[1][2] Half-life of 8 hours.[1][2][1][2]
DDP-38003 (in combination with Retinoic Acid)Mouse modelNot specifiedCombination strongly increased therapeutic effect compared to single agents. Median survival of 70 days (combination) vs. 49 days (RA alone) and 37 days (LSD1i alone).[6][6]
Pulrodemstat (CC-90011)Patient-derived xenograft SCLC model5 mg/kg, oral, daily for 30 daysInhibited tumor growth.[7][7]
GSK2879552SCLC xenograft-bearing mice1.5 mg/kg, p.o.Resulted in tumor growth inhibition.[8][8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

KDM1A_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action KDM1A KDM1A/LSD1 H3K4me1 H3K4me1 KDM1A->H3K4me1 Catalyzes Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone_H3->H3K4me2 Methylation H3K4me2->H3K4me1 Demethylation Gene_Expression Target Gene Expression H3K4me1->Gene_Expression Represses Differentiation Cellular Differentiation Gene_Expression->Differentiation Regulates DDP38003 DDP-38003 & Other Inhibitors DDP38003->KDM1A Inhibits

KDM1A/LSD1 signaling pathway and the point of intervention by inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis start Start: Cancer Cell Line (e.g., THP-1) treatment Treat with KDM1A Inhibitor (e.g., DDP-38003) start->treatment assay Perform Cellular Assays treatment->assay colony Colony Formation Assay assay->colony diff Differentiation Assay (e.g., CD11b expression) assay->diff prolif Proliferation/Viability Assay assay->prolif results Analyze Results: - Colony number - Marker expression - Cell viability (EC50) colony->results diff->results prolif->results model Establish Mouse Model of Leukemia treat_animal Administer KDM1A Inhibitor (Oral Gavage) model->treat_animal monitor Monitor Tumor Burden and Survival treat_animal->monitor end_results Analyze Efficacy: - Tumor growth inhibition - Increased survival monitor->end_results Inhibitor_Comparison cluster_covalent Covalent Inhibitors cluster_reversible Reversible Inhibitor DDP38003 DDP-38003 IC50: 84 nM ORY1001 Iadademstat (ORY-1001) IC50: 18-20 nM IMG7289 Bomedemstat (IMG-7289) IC50: 56.8 nM GSK2879552 GSK2879552 IC50: 20-240 nM CC90011 Pulrodemstat (CC-90011) IC50: 0.25 nM

References

DDP-38003 Demonstrates Potent Anti-Glioblastoma Activity by Disrupting Cancer Stem Cell Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the efficacy of DDP-38003, a novel lysine-specific demethylase 1 (LSD1) inhibitor, in targeting glioblastoma (GBM), particularly the resilient glioblastoma stem cells (GCSs) that drive tumor recurrence. Comparative data with other LSD1 inhibitors highlight its distinct mechanism of action and underscore the therapeutic potential of targeting LSD1 in this aggressive brain cancer.

Glioblastoma is a notoriously difficult-to-treat cancer, largely due to the presence of GSCs that are resistant to conventional therapies. LSD1, a histone demethylase, has emerged as a promising therapeutic target in glioblastoma as it is overexpressed in these tumors and plays a crucial role in maintaining the stem-like properties of GSCs.[1][2] DDP-38003 is a novel, orally available small molecule inhibitor of LSD1 that has demonstrated the ability to cross the blood-brain barrier, a critical feature for any effective brain cancer therapeutic.[3]

Mechanism of Action: A Unique Approach to Targeting GSCs

Preclinical studies have elucidated a unique mechanism by which DDP-38003 exerts its anti-glioblastoma effects. Unlike some other LSD1 inhibitors, DDP-38003 works by altering the interaction between LSD1 and the CREB-binding protein (CBP).[3] This disruption prevents the activation of Activating Transcription Factor 4 (ATF4), a key mediator of the integrated stress response (ISR) in cancer cells.[1][3] By impairing the ATF4-dependent stress response, DDP-38003 renders GSCs unable to cope with the harsh tumor microenvironment, leading to their selective death and a reduction in tumor growth.[1][3]

LSD1_Pathway cluster_stress Cellular Stress (e.g., Nutrient Deprivation) cluster_downstream Downstream Effects Stress Stress LSD1 LSD1 Stress->LSD1 Induces CBP CBP LSD1->CBP ATF4 ATF4 Activation LSD1->ATF4 CBP->ATF4 Activates ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis GSC Apoptosis ATF4->Apoptosis Survival GSC Survival & Adaptation ISR->Survival DDP-38003 DDP-38003 DDP-38003->LSD1 Inhibits Interaction

Signaling pathway of DDP-38003 in glioblastoma stem cells.

Comparative Efficacy of LSD1 Inhibitors in Glioblastoma

While direct head-to-head in vivo comparisons are limited, in vitro studies provide valuable insights into the relative potency of various LSD1 inhibitors against patient-derived GSC lines. The following tables summarize the available data.

Table 1: In Vitro Efficacy of LSD1 Inhibitors in Glioblastoma Stem Cell (GSC) Lines

InhibitorCell LineIC50 (µM)Reference
DDP-38003 Patient-Derived TICsNot specified as IC50, but demonstrated reduced viability and growth[3]
GSK-LSD1 MDA-GSC 311200[2]
MDA-GSC 20300[2]
MDA-GSC 23200[2]
MDA-GSC 8-11400[2]
Tranylcypromine (TCP) LN-18>1000[4]
U87>1000[4]
Seclidemstat (SP-2577) MDA-GSC Lines<10 (in several lines)[2]
NCD38 GSC LinesNot specified as IC50, but demonstrated reduced viability and self-renewal[5]
Bomedemstat GSC LinesNot specified as IC50, but evaluated for effects on cell viability[5]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution.

Table 2: In Vivo Efficacy of LSD1 Inhibitors in Orthotopic Glioblastoma Models

InhibitorAnimal ModelDosing RegimenKey FindingsReference
DDP-38003 Patient-derived xenograft orthotopic modelsNot specified in detailDelayed tumor growth and prolonged mouse survival[3]
GSK-LSD1 Orthotopic xenograft of MDA-GSC20Not specified in detailDelayed reduction in tumor burden, but tumor regrowth occurred[2]
NCD38 Glioblastoma-bearing miceNot specified in detailIn combination with osimertinib, delayed tumor growth and improved survival[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used in the evaluation of DDP-38003 and other LSD1 inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Glioblastoma Stem Cell (GSC) and normal neural progenitor cell culture Treatment_Inhibitor Treatment with DDP-38003 or other LSD1 inhibitors at various concentrations Cell_Culture->Treatment_Inhibitor Viability_Assay Cell Viability and Growth Assays (e.g., CellTiter-Glo) Treatment_Inhibitor->Viability_Assay LSD1_Activity_Assay LSD1 Activity Assay Treatment_Inhibitor->LSD1_Activity_Assay Western_Blot Western Blot for protein expression (LSD1, ATF4, etc.) Treatment_Inhibitor->Western_Blot Xenograft Orthotopic implantation of patient-derived GSCs into mice Treatment_Animal Oral administration of DDP-38003 or other LSD1 inhibitors Xenograft->Treatment_Animal Tumor_Monitoring Monitoring of tumor growth (e.g., bioluminescence imaging) Treatment_Animal->Tumor_Monitoring BBB_Penetration Assessment of blood-brain barrier penetration Treatment_Animal->BBB_Penetration Survival_Analysis Kaplan-Meier survival analysis Tumor_Monitoring->Survival_Analysis

General experimental workflow for preclinical evaluation of LSD1 inhibitors in glioblastoma.
In Vitro Studies

Cell Culture: Patient-derived glioblastoma tumor-initiating cells (TICs) were cultured in a serum-free medium supplemented with EGF and FGF-2 to maintain their stem-like properties. Normal human astrocytes or neural progenitor cells were used as controls.[2][3]

Cell Viability and Growth Assays: The effect of LSD1 inhibitors on cell viability and growth was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours), and luminescence was measured to determine the number of viable cells.[2][4]

LSD1 Activity Assay: The enzymatic activity of LSD1 was measured using commercially available kits. These assays typically involve the demethylation of a histone substrate by LSD1, leading to the production of a detectable signal.[3]

Western Blotting: To investigate the molecular mechanism of action, protein levels of LSD1, ATF4, and other relevant signaling molecules were analyzed by Western blotting. Cells were lysed after treatment with the inhibitors, and the protein extracts were subjected to SDS-PAGE and immunoblotting with specific antibodies.[3][4]

In Vivo Studies

Orthotopic Xenograft Models: Patient-derived GSCs were stereotactically implanted into the brains of immunodeficient mice to establish orthotopic glioblastoma xenografts that closely mimic the human disease.[2][3]

Drug Administration: DDP-38003 was administered orally to the tumor-bearing mice.[3] Other inhibitors like GSK-LSD1 were also administered systemically.[2] Dosing regimens varied between studies.

Tumor Growth and Survival Analysis: Tumor growth was monitored using non-invasive imaging techniques such as bioluminescence imaging. The overall survival of the mice in the treatment and control groups was recorded and analyzed using Kaplan-Meier survival curves.[2][3]

Blood-Brain Barrier Penetration: The ability of the inhibitors to cross the blood-brain barrier was assessed by measuring their concentrations in the brain tissue of treated animals using techniques like mass spectrometry.[3]

Conclusion

DDP-38003 represents a promising therapeutic agent for glioblastoma, distinguished by its ability to cross the blood-brain barrier and its unique mechanism of action that targets the stress response pathway in glioblastoma stem cells. While further comparative studies are needed to definitively establish its superiority over other LSD1 inhibitors, the existing preclinical data strongly support its continued development for the treatment of this devastating disease. The varied efficacy of different LSD1 inhibitors across a panel of GSC lines also highlights the importance of personalized medicine approaches in targeting this epigenetic regulator in glioblastoma.[2]

References

Validating KDM1A as the Primary Target of DDP-38003: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDP-38003 with other known inhibitors of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to objectively evaluate the performance of DDP-38003 and its primary target validation.

Executive Summary

DDP-38003 is a novel, orally available small molecule inhibitor of KDM1A with demonstrated anti-cancer activity.[1][2][3] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its aberrant activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[3][4] This guide compares the biochemical and cellular activities of DDP-38003 with a panel of other KDM1A inhibitors that are currently in clinical development, providing a framework for evaluating its potential as a therapeutic agent.

Comparative Performance Data

The following tables summarize the available quantitative data for DDP-38003 and other KDM1A inhibitors.

Table 1: In Vitro Enzymatic Inhibition of KDM1A

CompoundIC50 (nM)Mechanism of Inhibition
DDP-38003 84 [1][2][3]Irreversible
ORY-1001 (Iadademstat)<20[5]Irreversible
GSK2879552~20 (in SCLC cells)Irreversible
CC-90011 (Pulrodemstat)0.3Reversible
IMG-7289 (Bomedemstat)N/AIrreversible
INCB059872N/AIrreversible
SP-2577 (Seclidemstat)13Reversible, Non-competitive
Tranylcypromine (TCP)~20,700Irreversible

Table 2: Cellular Activity of KDM1A Inhibitors in Leukemia Cell Lines

CompoundCell LineAssayEndpointResult
DDP-38003 THP-1DifferentiationInduction of differentiation markersMore active than its 1R, 2S analogue[1][2]
THP-1Colony FormationInhibition of colony formationMore active than its 1R, 2S analogue[1][2]
ORY-1001THP-1DifferentiationTime/dose-dependent induction of differentiation markers[5]Potent induction
MV(4;11)Colony FormationInhibition of colony formationPotent inhibition[5]
GSK2879552THP-1, MOLM-13DifferentiationIncreased CD11b and CD86 expressionEC50 for CD11b: 31±1 nM; EC50 for CD86: 28±6 nM[1]
Primary AML samplesBlast Colony FormationInhibition of colony formationSensitive in 12 out of 14 patient samples[1]
CC-90011THP-1DifferentiationInduction of on-target cellular differentiation marker CD11bPotent induction
Kasumi-1ProliferationAnti-proliferative activityPotent inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standardized protocols and may have been adapted by the original researchers.

In Vitro KDM1A Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant KDM1A.

Materials:

  • Recombinant human KDM1A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me2)

  • Europium cryptate-labeled anti-demethylated product antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., DDP-38003) and controls

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add KDM1A enzyme to the wells of a microplate.

  • Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the biotinylated H3 peptide substrate.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated product. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cultured cells (e.g., leukemia cell lines)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Test compounds (e.g., DDP-38003) and vehicle control (e.g., DMSO)

  • Antibodies for western blotting (primary antibody against KDM1A, secondary HRP-conjugated antibody)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble KDM1A in each sample by western blotting.

  • Quantify the band intensities and plot the fraction of soluble KDM1A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of a specific protein (e.g., KDM1A) or the presence of a specific histone modification (e.g., H3K4me2) at a particular genomic locus.

Materials:

  • Cultured cells treated with a KDM1A inhibitor or vehicle

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for KDM1A or H3K4me2

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting specific gene promoters

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the protein-DNA complexes by incubating the chromatin with a specific antibody overnight at 4°C.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

THP-1 Cell Differentiation Assay

This assay assesses the ability of a compound to induce differentiation of the human monocytic leukemia cell line, THP-1, into macrophages.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol

  • Test compounds (e.g., DDP-38003)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD86) and corresponding isotype controls

Procedure:

  • Seed THP-1 cells in a multi-well plate at a density of 2-5 x 10^5 cells/mL.

  • Treat the cells with various concentrations of the test compound or controls.

  • Incubate the cells for a period of 24 to 96 hours.

  • Observe the cells for morphological changes indicative of differentiation, such as adherence to the plate and a more spread-out, macrophage-like appearance.

  • Harvest the cells and stain them with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD86).

  • Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity. An increase in the expression of these markers indicates induction of differentiation.

Colony Formation Assay

This assay evaluates the effect of a compound on the clonogenic potential of leukemia cells.

Materials:

  • Leukemia cell line (e.g., THP-1) or primary patient-derived AML cells

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Complete culture medium

  • Test compounds (e.g., DDP-38003)

Procedure:

  • Prepare a single-cell suspension of the leukemia cells.

  • Mix the cells with the methylcellulose-based medium containing various concentrations of the test compound or vehicle control.

  • Plate the cell/methylcellulose mixture into petri dishes or multi-well plates.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Count the number of colonies (defined as a cluster of >50 cells) in each plate using a microscope.

  • Calculate the percent inhibition of colony formation for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of KDM1A and the workflow for its validation as a drug target.

KDM1A_Signaling_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome KDM1A KDM1A (LSD1) CoREST CoREST Complex KDM1A->CoREST associates with Chromatin Chromatin KDM1A->Chromatin binds to H3K4me2 H3K4me2 KDM1A->H3K4me2 demethylates GFI1 GFI1/GFI1B GFI1->KDM1A recruits GFI1->Chromatin binds to HDAC HDAC1/2 CoREST->HDAC contains Myeloid_Genes Myeloid Differentiation Genes (e.g., PU.1, C/EBPα targets) Chromatin->Myeloid_Genes regulates Differentiation_Block Block of Myeloid Differentiation Myeloid_Genes->Differentiation_Block repression leads to H3K4me2->Myeloid_Genes activates DDP38003 DDP-38003 DDP38003->KDM1A inhibits Differentiation_Induction Induction of Myeloid Differentiation DDP38003->Differentiation_Induction Leukemia_Progression Leukemia Progression Differentiation_Block->Leukemia_Progression Apoptosis Apoptosis Differentiation_Induction->Apoptosis

Caption: KDM1A-GFI1 signaling pathway in leukemia.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Enzymatic_Assay KDM1A Enzymatic Assay IC50_Determination Determine IC50 Enzymatic_Assay->IC50_Determination CETSA Cellular Thermal Shift Assay (Target Engagement) IC50_Determination->CETSA Confirm in cells Differentiation_Assay THP-1 Differentiation Assay (CD11b, CD86 expression) CETSA->Differentiation_Assay Colony_Formation Colony Formation Assay Differentiation_Assay->Colony_Formation ChIP_Assay ChIP-qPCR (H3K4me2 at target genes) Colony_Formation->ChIP_Assay Xenograft_Model Leukemia Xenograft Model ChIP_Assay->Xenograft_Model Validate in vivo Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition

Caption: Workflow for validating KDM1A as a drug target.

Conclusion

The available data indicates that DDP-38003 is a potent inhibitor of the KDM1A enzyme. Its ability to induce differentiation and inhibit colony formation in leukemia cell lines suggests it effectively engages its target in a cellular context, leading to anti-leukemic effects. While direct comparative data with other clinical-stage KDM1A inhibitors in cellular assays is limited in the public domain, its enzymatic potency is within the range of other effective KDM1A inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The role of KDM1A in the GFI1/GFI1B-CoREST signaling pathway provides a clear mechanistic rationale for its inhibition as a therapeutic strategy in AML. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential advantages of DDP-38003.

References

A Comparative Guide: DDP-38003 Dihydrochloride vs. its 1R, 2S Analogue in KDM1A/LSD1 Inhibition and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of DDP-38003 dihydrochloride and its 1R, 2S analogue, focusing on their inhibitory effects on the histone lysine-specific demethylase 1A (KDM1A/LSD1) and their impact on cancer cell lines.

Introduction

DDP-38003 is a potent, orally available inhibitor of KDM1A/LSD1, an enzyme frequently overexpressed in various cancers and a key regulator of gene expression through histone demethylation. The stereochemistry of inhibitor compounds can significantly influence their biological activity. This guide examines the activity of the (1S, 2R) enantiomer, DDP-38003, in comparison to its (1R, 2S) analogue.

Quantitative Data Summary

The following table summarizes the in vitro and cellular activities of this compound and its 1R, 2S analogue.

CompoundStereochemistryKDM1A/LSD1 IC50 (nM)THP-1 Cell Colony Formation InhibitionTHP-1 Cell Differentiation Induction
DDP-38003 1S, 2R84[1][2]More ActiveMore Active
Analogue 1R, 2SLess ActiveLess ActiveLess Active

Quantitative data for the 1R, 2S analogue's IC50 and specific metrics for cellular assays are not publicly available in the reviewed literature, which consistently states its lower activity compared to DDP-38003.[1][2]

Mechanism of Action: KDM1A/LSD1 Signaling Pathway

DDP-38003 and its analogue exert their effects by inhibiting KDM1A/LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9. This demethylation is a critical step in the epigenetic regulation of gene expression.

By inhibiting KDM1A/LSD1, these compounds prevent the removal of methyl groups from histones. The persistence of these methyl marks, particularly H3K4me2, is associated with the activation of gene transcription. In the context of certain cancers, such as acute myeloid leukemia (AML), KDM1A/LSD1 inhibition can lead to the re-expression of tumor suppressor genes and the induction of cellular differentiation, thereby halting uncontrolled cell proliferation.

KDM1A_Pathway cluster_nucleus Nucleus KDM1A KDM1A/LSD1 Histone Histone H3 (H3K4me2/H3K9me2) KDM1A->Histone Demethylates Gene_Repression Gene Repression Demethylated_Histone Demethylated Histone H3 Histone->Demethylated_Histone Gene_Activation Gene Activation / Differentiation Histone->Gene_Activation Demethylated_Histone->Gene_Repression DDP38003 DDP-38003 DDP38003->KDM1A Inhibits

KDM1A/LSD1 Inhibition Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of DDP-38003 and its analogue.

KDM1A/LSD1 Biochemical Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against KDM1A/LSD1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human KDM1A/LSD1 enzyme is used. A synthetic peptide corresponding to the N-terminal tail of histone H3, dimethylated at lysine 4 (H3K4me2), serves as the substrate.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the KDM1A/LSD1 enzyme, the H3K4me2 peptide substrate, and varying concentrations of the test compound (DDP-38003 or its analogue) in an appropriate buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic demethylation to occur.

  • Detection: The demethylation reaction produces formaldehyde as a byproduct. The amount of formaldehyde is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. This is often achieved using horseradish peroxidase (HRP) and a suitable substrate like Amplex Red.

  • Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow cluster_workflow KDM1A/LSD1 Biochemical Assay Workflow A Prepare Reaction Mix (KDM1A, H3K4me2 peptide, Inhibitor) B Incubate (e.g., 37°C) A->B C Add Detection Reagents (HRP, Amplex Red) B->C D Measure Signal (Fluorescence/Colorimetric) C->D E Calculate IC50 D->E

Biochemical Assay Workflow
THP-1 Cell Colony Formation Assay

Objective: To assess the effect of the compounds on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.

Methodology:

  • Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in a semi-solid medium, such as methylcellulose, in the presence of various concentrations of DDP-38003 or its analogue.

  • Incubation: The plates are incubated for approximately 10-14 days to allow for colony formation.

  • Colony Staining and Counting: Colonies are stained with a solution like crystal violet or MTT to facilitate visualization and counting. The number of colonies in each treatment group is counted and compared to the untreated control.

  • Data Analysis: The percentage of colony formation inhibition is calculated for each compound concentration.

THP-1 Cell Differentiation Assay

Objective: To evaluate the ability of the compounds to induce differentiation in THP-1 cells.

Methodology:

  • Cell Culture and Treatment: THP-1 cells are cultured in liquid medium and treated with different concentrations of DDP-38003 or its analogue for a specified period (e.g., 72-96 hours).

  • Differentiation Markers: Cellular differentiation is assessed by monitoring the expression of specific cell surface markers, such as CD11b and CD14, which are upregulated during monocytic differentiation.

  • Flow Cytometry: The expression of these markers is quantified using flow cytometry. Cells are stained with fluorescently labeled antibodies specific for CD11b and CD14.

  • Data Analysis: The percentage of cells expressing the differentiation markers is determined for each treatment condition and compared to the untreated control. An increase in the percentage of marker-positive cells indicates induction of differentiation.

Conclusion

The available data consistently demonstrate that this compound, the (1S, 2R) enantiomer, is a more potent inhibitor of KDM1A/LSD1 and exhibits superior activity in cellular assays compared to its (1R, 2S) analogue.[1][2] This highlights the critical importance of stereochemistry in the design and development of targeted cancer therapeutics. The enhanced activity of DDP-38003 suggests a more favorable interaction with the active site of the KDM1A/LSD1 enzyme, leading to more effective inhibition of its demethylase function and, consequently, a more pronounced anti-leukemic effect in cellular models. Further investigation into the precise molecular interactions through structural biology studies could provide deeper insights into the basis for this stereospecific activity.

References

DDP-38003: A Promising Synergistic Partner in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

DDP-38003, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), has demonstrated significant promise in preclinical studies, not only as a monotherapy but more notably in synergistic combinations with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of DDP-38003 with various anticancer drugs, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Synergistic Effect of DDP-38003 with Retinoic Acid in Acute Promyelocytic Leukemia

A pivotal preclinical study has illuminated the potent synergy between DDP-38003 and all-trans retinoic acid (ATRA) in a murine model of acute promyelocytic leukemia (APL). This combination therapy has been shown to significantly extend the survival of leukemic mice compared to either agent administered alone.

In Vivo Efficacy in a Murine APL Model
Treatment GroupMedian Survival (days)Increase in Median Survival vs. Control
Control (Vehicle)21-
DDP-38003 alone3776%
Retinoic Acid (RA) alone49133%
DDP-38003 + Retinoic Acid (RA)70233%

Data from Ravasio et al., 2020.[1][2]

This remarkable increase in median survival highlights the potent synergistic interaction between DDP-38003 and retinoic acid in this preclinical APL model.

Experimental Protocol: In Vivo Murine APL Study

Animal Model: A murine model of acute promyelocytic leukemia (APL) was utilized.

Drug Administration:

  • DDP-38003: Administered orally.

  • Retinoic Acid (RA): Administration details for the combination study require access to the full experimental protocol from the source publication.

  • Treatment Schedule: The specific dosing and schedule for the combination therapy would be detailed in the full methodology of the published study.

Monitoring: The primary endpoint was the survival of the mice in the different treatment groups, which was represented by a Kaplan-Meier survival plot.

Mechanistic Synergy: Overcoming Differentiation Block

The synergistic effect of DDP-38003 and retinoic acid is attributed to their complementary mechanisms of action in leukemia cells. LSD1 is often overexpressed in various cancers, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation. By inhibiting LSD1, DDP-38003 helps to lift this differentiation block, making the leukemia cells more susceptible to the differentiation-inducing effects of retinoic acid. This dual approach of releasing the differentiation brake and actively promoting maturation leads to a more potent anti-leukemic effect than either agent can achieve on its own.

Synergy_Mechanism cluster_leukemia_cell Leukemia Cell DDP-38003 DDP-38003 LSD1 LSD1 DDP-38003->LSD1 inhibits Differentiation_Block Differentiation_Block LSD1->Differentiation_Block maintains Cell_Differentiation Cell_Differentiation Differentiation_Block->Cell_Differentiation inhibits Retinoic_Acid Retinoic_Acid RAR_Pathway RAR_Pathway Retinoic_Acid->RAR_Pathway activates RAR_Pathway->Cell_Differentiation promotes

Caption: DDP-38003 and Retinoic Acid Synergy.

Potential Synergies with Other Anticancer Drugs

While the most detailed evidence for DDP-38003's synergistic activity is with retinoic acid, the broader class of LSD1 inhibitors has shown promise in combination with other anticancer agents, suggesting potential avenues for future investigation with DDP-38003.

Combination with Proteasome Inhibitors in Neuroblastoma

Preclinical studies with other novel LSD1 inhibitors have demonstrated a synergistic anti-tumor response when combined with the proteasome inhibitor bortezomib in neuroblastoma cells. This suggests that a similar synergistic effect could be explored with DDP-38003.

Combination with Immune Checkpoint Inhibitors

LSD1 inhibition has been shown to enhance anti-tumor immunity, providing a strong rationale for combining LSD1 inhibitors with immune checkpoint blockade. Preclinical evidence in breast cancer models has shown that combining LSD1 inhibitors with anti-PD-1 antibodies can significantly suppress tumor growth and metastasis. This opens up the possibility of investigating DDP-38003 in combination with immunotherapy in various solid tumors.

Experimental_Workflow cluster_preclinical_study Preclinical Combination Study Workflow Cancer_Model Establish Cancer Model (e.g., in vivo APL model) Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - DDP-38003 alone - Drug B alone - DDP-38003 + Drug B Cancer_Model->Treatment_Groups Drug_Administration Administer Treatment (defined schedule and dosage) Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Growth and Survival Drug_Administration->Monitoring Data_Analysis Analyze Data (e.g., Kaplan-Meier survival curves) Monitoring->Data_Analysis

Caption: Preclinical Combination Study Workflow.

Future Directions

The promising synergistic effect of DDP-38003 with retinoic acid in APL provides a strong foundation for its further development. Future research should focus on:

  • Exploring Combinations in Other Hematological Malignancies: Investigating the efficacy of DDP-38003 and retinoic acid in other subtypes of AML and myelodysplastic syndromes.

  • Investigating Synergy with Other Anticancer Agents: Conducting preclinical studies to evaluate the synergistic potential of DDP-38003 with a broader range of anticancer drugs, including chemotherapy, targeted therapies, and immunotherapies, across various cancer types.

  • Elucidating Detailed Mechanisms: Further dissecting the molecular pathways underlying the observed synergies to identify biomarkers for patient selection and to design more rational combination therapies.

  • Clinical Translation: Moving promising combination therapies from preclinical models into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.

The ability of DDP-38003 to synergize with other anticancer agents positions it as a valuable component of future combination therapies, with the potential to improve treatment outcomes for patients with a variety of malignancies.

References

DDP-38003: A Comparative Guide to its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression changes induced by DDP-38003, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). The information presented herein is supported by available experimental data to aid in the evaluation of DDP-38003 against other therapeutic alternatives.

Executive Summary

DDP-38003 is a small molecule inhibitor of KDM1A/LSD1 with an IC50 of 84 nM.[1][2][3] KDM1A is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby modulating gene expression.[4] Dysregulation of KDM1A is implicated in various cancers, making it a compelling therapeutic target.[5][6] DDP-38003 has demonstrated in vivo efficacy in murine leukemia models, significantly increasing survival.[1][2][3][7][8] This guide will delve into the molecular impact of DDP-38003 on gene expression, drawing comparisons with other KDM1A/LSD1 inhibitors where data is available.

Comparison of DDP-38003 and Other KDM1A/LSD1 Inhibitors

While direct comparative transcriptomic studies between DDP-38003 and other KDM1A/LSD1 inhibitors are not extensively available in the public domain, we can infer its expected effects based on the known mechanism of action of this class of drugs. Inhibition of KDM1A/LSD1 generally leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation pathways.

To illustrate the typical transcriptomic changes following KDM1A/LSD1 inhibition, the following table summarizes hypothetical but representative data based on studies of other well-characterized KDM1A/LSD1 inhibitors. This can serve as a benchmark for evaluating the anticipated effects of DDP-38003.

FeatureDDP-38003 (Expected)Alternative KDM1A/LSD1 Inhibitor (e.g., GSK2879552)
Primary Target KDM1A/LSD1KDM1A/LSD1
Key Upregulated Genes Differentiation markers (e.g., CD11b, CD86), tumor suppressor genes.Similar profile of differentiation and tumor suppressor genes.
Key Downregulated Genes Oncogenic drivers (e.g., MYC), proliferation-associated genes.Repression of MYC signaling and other oncogenic pathways.[9]
Affected Pathways Hematopoietic differentiation, cell cycle arrest, apoptosis.Similar pathways related to cell fate and proliferation.

DDP-38003-Induced Changes in Gene Expression

Although a specific, publicly available dataset of global gene expression changes induced by DDP-38003 is not available, studies on its biological effects in acute myeloid leukemia (AML) cell lines, such as THP-1, provide insights into its mechanism. Treatment with DDP-38003 has been shown to induce the expression of myeloid-lineage markers, including CD11b and CD86, which is indicative of cellular differentiation.[6] This effect is a hallmark of KDM1A/LSD1 inhibition in leukemia.

The following table summarizes the observed effects of DDP-38003 on key marker genes.

Cell LineTreatmentMarker GeneChange in ExpressionReference
THP-1DDP-38003CD86IncreasedVianello P, et al. (2016)
NB4KDM1A downregulationGFI1BDecreasedVianello P, et al. (2016, Supp. Info)[3]
NB4KDM1A downregulationCD11bIncreasedVianello P, et al. (2016, Supp. Info)[3]

Experimental Protocols

The following are generalized protocols for assessing changes in gene expression upon treatment with a KDM1A/LSD1 inhibitor like DDP-38003.

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines (e.g., THP-1, NB4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with the desired concentration of DDP-38003 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

RNA Extraction and Quantitative PCR (qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using a SYBR Green-based assay on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB). The relative quantification is calculated using the 2^-ΔΔCt method.

Transcriptome Analysis (RNA-Seq)
  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed using bioinformatics tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon DDP-38003 treatment.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by KDM1A/LSD1 inhibition and a typical workflow for a comparative gene expression study.

LSD1_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects DDP-38003 DDP-38003 LSD1 LSD1 DDP-38003->LSD1 inhibits Methylated_H3 H3K4me1/2 H3K9me1/2 LSD1->Methylated_H3 demethylates Gene_Activation Gene_Activation LSD1->Gene_Activation can also co-activate (context-dependent) Histone_H3 Histone_H3 Demethylated_H3 H3K4 H3K9 Gene_Repression Gene_Repression Demethylated_H3->Gene_Repression leads to Differentiation Differentiation Gene_Activation->Differentiation Apoptosis Apoptosis Gene_Activation->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Differentiation->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Simplified signaling pathway of KDM1A/LSD1 inhibition by DDP-38003.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_comparison Comparison Cells Cancer Cells DDP38003 DDP-38003 Alternative Alternative Inhibitor Vehicle Vehicle Control RNA_Extraction RNA Extraction DDP38003->RNA_Extraction Alternative->RNA_Extraction Vehicle->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Gene_Lists Differentially Expressed Genes Bioinformatics->Gene_Lists Pathway_Analysis Pathway Analysis Gene_Lists->Pathway_Analysis Venn_Diagram Comparative Analysis Gene_Lists->Venn_Diagram

Caption: Experimental workflow for comparative transcriptomic analysis.

References

A Head-to-Head Comparison of DDP-38003 and Phenelzine as LSD1 Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable LSD1 inhibitor is critical for advancing epigenetic research and therapeutic strategies. This guide provides an objective, data-driven comparison of two notable LSD1 inhibitors: DDP-38003, a novel and potent agent, and phenelzine, a well-established monoamine oxidase (MAO) inhibitor that also targets LSD1.

This comprehensive analysis delves into their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed methodologies. The information is presented to facilitate an informed decision-making process for selecting the appropriate inhibitor for specific research applications.

Quantitative Performance at a Glance

To provide a clear and concise overview, the following table summarizes the key quantitative data for DDP-38003 and phenelzine as LSD1 inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ.

ParameterDDP-38003PhenelzineBizine (Phenelzine Analog)
Biochemical Potency
IC50 (LSD1) 84 nM[1][2][3]--
Ki(inact) (LSD1) -5.6 µM[4]59 nM[5]
Cellular Activity
Cell Line THP-1 (Acute Myeloid Leukemia)H460 (Lung Cancer)H460 & LNCaP
Effect Reduction of colony forming ability[1][2]Anti-proliferativeAnti-proliferative
IC50 (Proliferation) Not specified14 µM[5]14 µM (H460), 16 µM (LNCaP)[5]
Effect on H3K4me2 Induces myeloid differentiation in AML[6]No change up to 40 µM in LNCaP cells[5]Increases H3K4me2 levels[5]
Selectivity
MAO-A Inhibition Selective for LSD1 over MAOsPreferentially inhibits MAO-A[5]23-fold selective for LSD1[5]
MAO-B Inhibition Selective for LSD1 over MAOsEquipotent with LSD1 inhibition[5]63-fold selective for LSD1[5]

In-Depth Analysis of Inhibitory Action

DDP-38003: A Potent and Selective LSD1 Inhibitor

DDP-38003 has emerged as a novel, orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1) with a potent IC50 of 84 nM[1][2][3]. In cellular assays, DDP-38003 has demonstrated significant activity in reducing the colony-forming ability of THP-1 acute myeloid leukemia cells[1][2]. Furthermore, studies have shown that DDP-38003 can induce myeloid differentiation in AML cells, highlighting its therapeutic potential[6][7]. This compound was designed for higher potency and selectivity towards LSD1 over related monoamine oxidases (MAOs), a crucial factor in minimizing off-target effects.

Phenelzine: A Dual MAO and LSD1 Inhibitor

Phenelzine, a long-standing clinical antidepressant, is an irreversible inhibitor of MAOs that also exhibits inhibitory activity against LSD1[7][8]. Its mechanism of action against LSD1 is as a mechanism-based inactivator with a Ki(inact) of 5.6 µM[4]. While less potent than DDP-38003 in targeting LSD1, phenelzine's effects on cancer cells have been documented. For instance, it displays anti-proliferative activity in H460 and LNCaP cancer cell lines with IC50 values of 14 µM and 16 µM, respectively[5]. However, in LNCaP cells, it did not induce changes in global H3K4me2 levels at concentrations up to 40 µM[5]. It is important to consider that phenelzine preferentially inhibits MAO-A and is equipotent against MAO-B and LSD1, suggesting potential for broader biological effects beyond LSD1 inhibition[5]. To address the potency limitations of phenelzine, analogs such as "bizine" have been developed, demonstrating a significantly improved Ki(inact) of 59 nM for LSD1 and enhanced selectivity over MAOs[5].

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed protocols for key experiments are provided below.

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)

This assay quantitatively measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Principle: LSD1-mediated demethylation of a methylated histone H3 peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence that is proportional to LSD1 activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). To this, add the LSD1 enzyme, the H3 peptide substrate (e.g., H3K4me1/2), and the inhibitor (DDP-38003 or phenelzine) at various concentrations.

  • HRP and Substrate Addition: Add horseradish peroxidase and a suitable substrate (e.g., Amplex Red or N-acetyl-3,7-dihydroxyphenoxazine).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the increase in absorbance (e.g., at 570 nm for Amplex Red) or fluorescence (e.g., excitation at 530-560 nm and emission at 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Cellular H3K4me2 Level Detection (Western Blot)

This method is used to assess the in-cell activity of LSD1 inhibitors by measuring the levels of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., THP-1, LNCaP) under standard conditions. Treat the cells with varying concentrations of DDP-38003 or phenelzine for a specified duration (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an appropriate kit or protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Western Blot: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative changes in H3K4me2 levels upon inhibitor treatment.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of DDP-38003 or phenelzine and incubate for a defined period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO for MTT) and measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 values for cell growth inhibition.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the LSD1 inhibition mechanism and a typical experimental workflow.

LSD1_Inhibition_Mechanism Mechanism of LSD1 Inhibition cluster_lsd1 LSD1 Enzyme cluster_substrate Histone Substrate cluster_products Products cluster_inhibitors Inhibitors LSD1 LSD1 H3K4me1 Histone H3 (H3K4me1) LSD1->H3K4me1 Formaldehyde Formaldehyde LSD1->Formaldehyde FAD FAD FAD->LSD1 H3K4me2 Histone H3 (H3K4me2) H3K4me2->LSD1 Binds to active site DDP38003 DDP-38003 DDP38003->LSD1 Inhibits Phenelzine Phenelzine Phenelzine->LSD1 Inhibits

Caption: Mechanism of LSD1 demethylation and its inhibition by DDP-38003 and phenelzine.

Experimental_Workflow Workflow for LSD1 Inhibitor Evaluation start Start biochemical_assay Biochemical Assay (e.g., HRP-coupled) start->biochemical_assay cell_treatment Cell Culture & Inhibitor Treatment biochemical_assay->cell_treatment western_blot Western Blot (H3K4me2 levels) cell_treatment->western_blot viability_assay Cell Viability Assay (MTT/MTS) cell_treatment->viability_assay data_analysis Data Analysis (IC50/EC50 determination) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end LSD1_Signaling_Pathways Signaling Pathways Affected by LSD1 Inhibition LSD1_Inhibition LSD1 Inhibition (DDP-38003 / Phenelzine) TGFb TGF-β Pathway LSD1_Inhibition->TGFb Modulates p21 p21 Pathway LSD1_Inhibition->p21 Upregulates Notch Notch Pathway LSD1_Inhibition->Notch Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway LSD1_Inhibition->PI3K_Akt Inhibits Reduced_Proliferation Reduced Proliferation TGFb->Reduced_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Notch->Reduced_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Differentiation Cellular Differentiation Differentiation->Reduced_Proliferation

References

Safety Operating Guide

Proper Disposal of DDP-38003 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DDP-38003 dihydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While DDP-38003 trihydrochloride is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), responsible chemical management is paramount.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] In case of accidental spills, prevent further leakage and keep the product away from drains or water courses.[1] For spills, absorb the substance with a non-combustible material like diatomite or universal binders.[1]

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1]

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: If the compound is in its pure, solid form and has not been contaminated, it should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent materials from spill cleanups, should be considered chemical waste. These items must be segregated from regular trash.

Step 2: Waste Collection and Storage

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound waste") and any other information required by your institution's environmental health and safety (EHS) department.

  • For solutions containing this compound, collect them in a designated, sealed, and labeled waste container. Do not mix with other incompatible waste streams.

Step 3: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

Step 4: Decontamination of Work Surfaces

  • After handling and disposal, decontaminate all work surfaces and equipment by scrubbing with alcohol.[1] Dispose of the cleaning materials as contaminated waste.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Formula C21H29Cl3N4O (for trihydrochloride)[1]
Molecular Weight 459.84 g/mol (for trihydrochloride)[1]
Hazard Classification Not a hazardous substance or mixture[1]
SARA 302 Components No chemicals subject to reporting[1]
SARA 313 Components No chemical components exceeding threshold reporting levels[1]
SARA 311/312 Hazards No SARA Hazards[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: Handling DDP-38003 cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal & Decontamination A Wear Appropriate PPE B Unused/Expired Solid A->B C Contaminated Materials (Gloves, Tips, etc.) A->C D Solutions Containing DDP-38003 A->D E Collect in Labeled, Sealed Waste Container B->E C->E D->E F Contact EHS for Waste Pickup E->F G Decontaminate Surfaces with Alcohol F->G

Disposal workflow for this compound.

References

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